molecular formula C13H22N2O5 B176289 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid CAS No. 288851-44-5

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B176289
CAS No.: 288851-44-5
M. Wt: 286.32 g/mol
InChI Key: ZLNADSVMXTWJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS 288851-44-5) is a high-value bifunctional chemical building block critical in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C13H22N2O5 and a molecular weight of 286.32 g/mol . Its structure incorporates a protected piperazine ring via a tert -butoxycarbonyl (Boc) group and a terminal carboxylic acid, connected by a succinamide linker, making it an ideal spacer for synthesizing complex molecules . In drug discovery, this reagent serves as a key heterocyclic building block and a linker for designing active pharmaceutical ingredients (APIs) . Its computed pharmacokinetic profile indicates high gastrointestinal absorption, though it does not permeate the blood-brain barrier, and it shows no inhibition against major cytochrome P450 enzymes (CYP1A2, 2C19, 2C9, 2D6, 3A4), suggesting a favorable drug-like profile with low risk of metabolic interactions . The compound is very soluble in water, with an ESOL-estimated solubility of 26.5 mg/mL, and complies with Lipinski's Rule of Five, indicating good oral bioavailability potential for resulting candidates . Our product is supplied with a minimum purity of 97% and should be stored sealed in a dry environment at 2-8°C to maintain stability . The available safety data sheet specifies a signal word "Warning" with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNADSVMXTWJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338011
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288851-44-5
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key bifunctional linker molecule frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a validated synthesis protocol, and relevant data presented for clarity and reproducibility in a research and development setting.

Chemical Overview

Compound: this compound Common Synonyms: 1-Boc-4-(3-carboxy-propionyl)-piperazine, 4-(4-(Boc-piperazin-1-yl))-4-oxobutanoic acid CAS Number: 288851-44-5 Molecular Formula: C₁₃H₂₂N₂O₅ Molecular Weight: 286.33 g/mol

PropertyValue
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and other common organic solvents.
Storage Store in a cool, dry place, protected from light.

Synthesis Protocol

The synthesis of the title compound is achieved through the nucleophilic ring-opening of succinic anhydride by N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine). This reaction provides a straightforward and efficient method to obtain the desired product.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product N-Boc-piperazine N-Boc-piperazine Product This compound N-Boc-piperazine->Product + Succinic Anhydride (Dichloromethane, RT) Succinic_anhydride Succinic_anhydride

Caption: Synthesis of the target compound.

Experimental Procedure

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (Equivalents)Amount
N-Boc-piperazine57260-71-6186.25 g/mol 1.0(e.g., 10.0 g)
Succinic Anhydride108-30-5100.07 g/mol 1.1(e.g., 5.91 g)
Dichloromethane (DCM)75-09-284.93 g/mol -(e.g., 100 mL)
Diethyl Ether60-29-774.12 g/mol -(for precipitation)

Procedure:

  • To a solution of N-Boc-piperazine in dichloromethane, add succinic anhydride in one portion at room temperature.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to afford a crude residue.

  • To the crude residue, add diethyl ether and stir to induce precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Quantitative Data:

ParameterValue
Yield Typically >90%
Purity (by NMR/LC-MS) >95%

Logical Workflow of the Synthesis

The synthesis follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

G start Start dissolve Dissolve N-Boc-piperazine in Dichloromethane start->dissolve add Add Succinic Anhydride dissolve->add react Stir at Room Temperature (Monitor by TLC/LC-MS) add->react concentrate Concentrate under Reduced Pressure react->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filter Filter and Wash Solid precipitate->filter dry Dry under Vacuum filter->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis.

This guide provides a foundational understanding and a practical, detailed protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and scale.

An In-depth Technical Guide to the Physicochemical Properties of Boc-Piperazine Succinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of molecules related to "Boc-piperazine-succinic acid." Given the non-specific nature of this name, this document addresses the two most probable interpretations: N-(tert-Butoxycarbonyl)-N'-(succinoyl)piperazine and 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid . The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical and physical characteristics, experimental protocols for their determination, and relevant biological signaling pathways.

Interpreting "Boc-piperazine-succinic acid"

The term "Boc-piperazine-succinic acid" can be interpreted in two primary ways:

  • Structure A: N-(tert-Butoxycarbonyl)-N'-(succinoyl)piperazine : This structure features a piperazine ring with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other nitrogen acylated with succinic acid.

  • Structure B: 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid : This is a piperazine derivative with a Boc group on one nitrogen and a carboxylic acid group at the 2-position of the ring. It is a versatile building block in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties for both interpretations is presented below.

N-(tert-Butoxycarbonyl)-N'-(succinoyl)piperazine (Predicted Properties)
PropertyPredicted Value
Molecular Formula C₁₃H₂₂N₂O₅
Molecular Weight 286.33 g/mol
Appearance Expected to be a white to off-white solid
Melting Point (°C) Prediction not available; requires experimental data.
Boiling Point (°C) Prediction not available; likely to decompose.
Solubility Expected to have some aqueous solubility due to the carboxylic acid and piperazine nitrogens. Soluble in polar organic solvents.
pKa Expected to have two pKa values: one for the carboxylic acid (around 4-5) and one for the piperazine nitrogen (around 8-9).
LogP Prediction not available; requires experimental data.
1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid (Experimental and Computed Data)

This compound is a known chemical entity, and some of its physicochemical properties have been reported or can be computed.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol
Appearance White to off-white solid
Melting Point (°C) Not consistently reported; requires experimental verification.
Boiling Point (°C) Not available.
Solubility Sparingly soluble in water; soluble in polar organic solvents.
pKa Not consistently reported; requires experimental verification.
LogP (Computed) -2.2

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a classic and effective technique for determining the melting point of a solid organic compound.

Materials:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (with a suitable range)

  • Capillary tubes (one end sealed)

  • Bunsen burner or microburner

  • Mortar and pestle

  • Rubber band or a small piece of rubber tubing

  • Clamp and stand

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry sample using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Fill the Thiele tube with oil to a level just above the top of the side arm. Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the oil level to prevent it from softening and breaking during heating.

  • Heating: Clamp the Thiele tube to a stand and insert the thermometer and capillary tube assembly. Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating. The shape of the Thiele tube promotes convection currents that maintain a uniform temperature throughout the oil.

  • Observation and Measurement: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Reporting: Report the melting point as a range, for example, 150-152°C. A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.

Materials:

  • Test compound (solid)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Sy

An In-depth Technical Guide to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS 288851-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key bifunctional linker in the rapidly evolving field of targeted protein degradation. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its critical application in the formation of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical entity in their scientific endeavors.

Introduction

This compound, also known as 1-Boc-4-(3-carboxy-propionyl)-piperazine, is a heterobifunctional molecule widely employed as a linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] The structure of this linker, incorporating a rigid piperazine ring and a flexible butanoic acid chain, offers a balance of conformational constraint and spatial extension, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its proper handling, characterization, and application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 288851-44-5[2]
Molecular Formula C₁₃H₂₂N₂O₅[2]
Molecular Weight 286.32 g/mol [2][3]
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid[4]
Synonyms 1-Boc-4-(3-carboxy-propionyl)-piperazine, this compound, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester[4]
Appearance White to off-white solid
Purity ≥97%[3]
Storage Sealed in a dry environment at 2-8°C[3]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected spectral data are presented below. While publicly available spectra with full assignments are limited, the following tables provide predicted and reported data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (Proton NMR): The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~1.45s9H-C(CH₃)₃ (Boc group)
~2.60t2H-C(=O)CH₂-
~2.70t2H-CH₂COOH
~3.40t4HPiperazine ring protons (-CH₂-N-Boc)
~3.55t4HPiperazine ring protons (-CH₂-N-C=O)
~12.20br s1H-COOH
  • 13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ ppm)Assignment
~28.4-C(C H₃)₃ (Boc group)
~29.0-C(=O)C H₂-
~30.5-C H₂COOH
~43.0Piperazine ring carbons (-C H₂-N-Boc)
~45.0Piperazine ring carbons (-C H₂-N-C=O)
~80.0-C (CH₃)₃ (Boc group)
~154.5-C =O (Boc group)
~171.0-C =O (Amide)
~174.0-C OOH

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic acid)
~2975, 2930MediumC-H stretch (Aliphatic)
~1730StrongC=O stretch (Carboxylic acid)
~1685StrongC=O stretch (Urethane, Boc group)
~1630StrongC=O stretch (Amide)
~1420MediumO-H bend (Carboxylic acid)
~1250, 1160StrongC-O stretch (Ester-like, Boc group)
~1170StrongC-N stretch (Piperazine)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
287.16[M+H]⁺ (Calculated for C₁₃H₂₃N₂O₅⁺: 287.1599)
231.10[M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group)
187.11[M - C₅H₉O₂ + H]⁺ (Loss of Boc group)
101.07[C₄H₉N₂O]⁺ (Fragment of the piperazine-amide moiety)

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis

This protocol describes the synthesis of the title compound from N-Boc-piperazine and succinic anhydride.

Materials:

  • N-Boc-piperazine

  • Succinic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve succinic anhydride (1.05 eq) in anhydrous DCM.

  • Add the succinic anhydride solution dropwise to the N-Boc-piperazine solution over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.2.2. Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Application in PROTAC Synthesis

This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of a PROTAC. The carboxylic acid moiety allows for amide bond formation with an amine-functionalized ligand, while the Boc-protected piperazine nitrogen can be deprotected to reveal a secondary amine for subsequent coupling.

Amide Coupling Protocol

This protocol describes the coupling of the title compound to an amine-functionalized ligand (Ligand-NH₂).

Materials:

  • This compound

  • Amine-functionalized ligand (Ligand-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the amine-functionalized ligand (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected PROTAC precursor by flash column chromatography.

Signaling Pathways and Experimental Workflows

The ultimate function of a PROTAC synthesized using this linker is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

Ubiquitin-Proteasome Signaling Pathway

The PROTAC facilitates the formation of a ternary complex, bringing the target protein in close proximity to an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Ubiquitin_Proteasome_Pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Poly-ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow

The synthesis of a complete PROTAC molecule using this compound typically involves a multi-step process.

PROTAC_Synthesis_Workflow start Start Materials: - Linker (CAS 288851-44-5) - Amine-functionalized Ligand 1 - Carboxylic acid-functionalized Ligand 2 step1 Step 1: Amide Coupling (Linker + Ligand 1-NH₂) start->step1 intermediate1 Intermediate 1: Boc-Protected PROTAC Precursor step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., with TFA) intermediate1->step2 intermediate2 Intermediate 2: Amine-functionalized PROTAC Precursor step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + Ligand 2-COOH) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is an indispensable tool in the design and synthesis of PROTACs. Its well-defined structure and versatile reactivity make it a valuable component for researchers aiming to develop novel therapeutics for targeted protein degradation. This guide provides the essential technical information required for its effective utilization, from synthesis and characterization to its application in constructing potent PROTAC molecules. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible linkers like the one described herein will undoubtedly grow.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key bifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical identity, synthesis, purification, and spectroscopic analysis of the title compound. Experimental protocols, data interpretation, and the role of this molecule in the broader context of targeted protein degradation are discussed. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound is a heterobifunctional chemical entity that serves as a crucial building block in the synthesis of PROTACs.[1][2] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[3] This linker molecule possesses a protected piperazine moiety and a carboxylic acid terminus, allowing for sequential conjugation to a ligand for an E3 ubiquitin ligase and a ligand for a target protein of interest. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection during the multi-step synthesis of a PROTAC.

This guide will systematically break down the essential information required for the unambiguous identification and characterization of this important linker molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[4]

PropertyValue
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid
CAS Number 288851-44-5
Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Sealed in a dry environment at 2-8°C

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of succinic anhydride with 1-(tert-butoxycarbonyl)piperazine. This reaction forms an amide bond and a terminal carboxylic acid in a single step.

Experimental Protocol: Synthesis

Materials:

  • 1-(tert-Butoxycarbonyl)piperazine

  • Succinic anhydride

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add succinic anhydride (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

G reagents 1-(tert-Butoxycarbonyl)piperazine + Succinic Anhydride solvent Anhydrous Dichloromethane reagents->solvent Dissolve in reaction Stir at Room Temperature (12-24h) solvent->reaction Initiate Reaction workup Solvent Removal reaction->workup Upon Completion product Crude 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl) -4-oxobutanoic acid workup->product

Figure 1. Synthetic workflow for this compound.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography over silica gel.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Dichloromethane

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes or a mixture of methanol in dichloromethane.

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a solid.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. The expected chemical shifts (δ) and multiplicities are summarized below.

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₃ (Boc)~1.45Singlet9H
-CH₂-CH₂- (Succinyl)~2.60Multiplet4H
-N-CH₂- (Piperazine, Boc side)~3.40Triplet4H
-N-CH₂- (Piperazine, Acyl side)~3.60Triplet4H
-COOH>10.0Broad Singlet1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

AssignmentExpected Chemical Shift (ppm)
C(C H₃)₃ (Boc)~28.5
-C H₂-C H₂- (Succinyl)~29.0, ~30.0
-N-C H₂- (Piperazine)~42.0 - 46.0
C (CH₃)₃ (Boc)~80.0
C =O (Boc)~154.5
C =O (Amide)~171.0
C =O (Carboxylic Acid)~174.0
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peaks are:

IonExpected m/z
[M+H]⁺287.16
[M+Na]⁺309.14
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)Carboxylic AcidO-H stretch
2975-2850AlkylC-H stretch
~1730Carboxylic AcidC=O stretch
~1690Carbonyl (Boc)C=O stretch
~1640AmideC=O stretch (Amide I)
~1240EsterC-O stretch
~1160tert-ButylC-C stretch

Role in PROTAC Signaling Pathway

This compound is a linker, a critical component of a PROTAC molecule that connects the target protein ligand to the E3 ligase ligand. The PROTAC modality does not have a signaling pathway in the traditional sense but rather co-opts the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][5]

The logical workflow of a PROTAC utilizing this linker is as follows:

  • Synthesis: The carboxylic acid terminus of the linker is activated and coupled to the E3 ligase ligand. Following this, the Boc protecting group on the piperazine is removed, and the resulting free amine is coupled to the target protein ligand.

  • Ternary Complex Formation: Once synthesized, the PROTAC enters the cell and facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

  • Ubiquitination: The E3 ligase, now in proximity to the target protein, catalyzes the transfer of ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

G PROTAC PROTAC (containing the linker) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 2. The role of a PROTAC in the ubiquitin-proteasome pathway.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis, purification, and spectroscopic analysis. The data presented in this guide provide a robust framework for researchers to identify and utilize this versatile linker in the development of novel PROTAC-based therapeutics. The straightforward synthesis and the presence of orthogonal functional groups make it an invaluable tool in the field of targeted protein degradation.

References

Spectroscopic data (NMR, IR, MS) of Boc-piperazine-succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analysis of Boc-piperazine-succinic acid, a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the synthesis, characterization, and application of this compound.

Spectroscopic Data

The spectroscopic data for Boc-piperazine-succinic acid, systematically named 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, is crucial for its identification and quality control. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: NMR Spectroscopic Data
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
Data not publicly available in detailAssignments are predictive
Table 2: IR and MS Spectroscopic Data
Spectroscopic Technique Data
Infrared (IR) Spectroscopy Characteristic absorptions expected for C=O (amide and carboxylic acid), C-N, and O-H bonds. Specific peak frequencies are not publicly available.
Mass Spectrometry (MS) Molecular Formula: C₁₃H₂₂N₂O₅ Molecular Weight: 286.32 g/mol [1]

Experimental Protocols

The synthesis of Boc-piperazine-succinic acid is achieved through the reaction of 1-(tert-butoxycarbonyl)piperazine with succinic anhydride. This reaction forms an amide bond and opens the anhydride ring, resulting in the desired product.

General Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

  • Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added succinic anhydride (1.0-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized for specific laboratory conditions.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships relevant to Boc-piperazine-succinic acid.

synthesis_and_analysis_workflow Synthesis and Analysis of Boc-piperazine-succinic acid BocPip 1-(tert-butoxycarbonyl)piperazine Reaction Reaction (e.g., in DCM, rt) BocPip->Reaction SucAnh Succinic Anhydride SucAnh->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification PureProduct Pure Product Purification->PureProduct Analysis Spectroscopic Analysis PureProduct->Analysis NMR NMR Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS

Caption: Synthetic and analytical workflow for Boc-piperazine-succinic acid.

logical_relationship Structural Relationship of Boc-piperazine-succinic acid Piperazine Piperazine BocPip Boc-piperazine Piperazine->BocPip Protection BocGroup tert-Butoxycarbonyl (Boc) Group BocGroup->BocPip SuccinicAcid Succinic Acid Moiety Target Boc-piperazine-succinic acid SuccinicAcid->Target BocPip->Target Acylation

Caption: Logical relationships of the molecular components.

References

Solubility of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding its solubility is critical for its application in synthetic chemistry, purification, formulation, and various biochemical assays. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, a detailed experimental protocol for solubility determination, and visual workflows to guide laboratory procedures.

Compound Profile

PropertyValueSource
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid[2]
CAS Number 288851-44-5[3][4]
Molecular Formula C₁₃H₂₂N₂O₅[2]
Molecular Weight 286.32 g/mol [2][3]
XLogP3 -0.2[2]

Predicted Solubility Profile

The following table summarizes the predicted solubility.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to ModerateThe carboxylic acid group can hydrogen bond with water, but the molecule's overall size and the nonpolar Boc group limit aqueous solubility. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to the formation of a carboxylate salt.[5][6][7]
Methanol, Ethanol Polar ProticGood to HighThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the polar carboxylic acid and the less polar regions of the molecule.[5][6]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with multiple functional groups.[8] It is a common solvent for stock solutions in drug discovery.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is an excellent solvent for polar and amphiphilic organic molecules.
Acetonitrile (ACN) Polar AproticModerateAcetonitrile is less polar than DMSO and DMF but should still be a reasonably good solvent for this compound.
Tetrahydrofuran (THF) Polar AproticModerateTHF is a less polar ether that should offer moderate solubility, primarily solvating the nonpolar parts of the molecule.
Dichloromethane (DCM) Nonpolar AproticModerate to GoodThe lipophilic Boc group and the overall organic structure suggest good solubility in chlorinated solvents.
Ethyl Acetate (EtOAc) Moderately Polar AproticModerateEthyl acetate is a moderately polar solvent and is expected to be effective for this compound.
Hexanes, Heptane NonpolarInsolubleThe high polarity imparted by the carboxylic acid and amide functional groups makes the compound unlikely to dissolve in nonpolar aliphatic hydrocarbon solvents.

Experimental Protocols

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10][11] It involves agitating an excess amount of the solid compound in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid is visible at the end of the experiment. A starting amount of 2-5 mg is typical.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[9][10]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes.[10]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Note: Avoid disturbing the solid pellet at the bottom of the vial.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the compound in the saturated solution.[11]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the results in units such as mg/mL or µM.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Assay A 1. Preparation Add excess solid compound to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant temperature (e.g., 24-48 hours) B->C D 4. Phase Separation Centrifuge to pellet undissolved solid C->D E 5. Sample Collection Filter supernatant to remove particulates D->E F 6. Quantification Analyze concentration via HPLC or UV-Vis E->F G 7. Data Analysis Calculate solubility from standard curve F->G

Caption: Workflow for determining thermodynamic solubility.

Logical Flow for Qualitative Solubility Analysis

This diagram provides a logical framework for classifying an unknown compound based on its solubility in a series of solvents, which is a fundamental step in chemical characterization.

G cluster_logic Logical Flow for Qualitative Solubility Analysis Start Start with Unknown Compound Water Test in Water Start->Water Soluble Soluble (Low MW polar compound: - Alcohol - Amine - Carboxylic Acid) Water->Soluble Yes Insoluble Insoluble Water->Insoluble No NaOH Test in 5% NaOH Insoluble->NaOH NaOH_Sol Soluble (Strong or Weak Acid: - Carboxylic Acid - Phenol) NaOH->NaOH_Sol Yes HCl Test in 5% HCl NaOH->HCl No HCl_Sol Soluble (Base: - Amine) HCl->HCl_Sol Yes H2SO4 Test in conc. H₂SO₄ HCl->H2SO4 No H2SO4_Sol Soluble (Neutral compound: - Aldehyde, Ketone, Ester) H2SO4->H2SO4_Sol Yes Inert Insoluble (Inert Compound: - Alkane, Alkyl Halide, - Aromatic Hydrocarbon) H2SO4->Inert No

Caption: Systematic approach for solubility classification.

References

A Technical Guide to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available suppliers, experimental protocols for its application, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound, also known as Boc-piperazine-succinic acid, is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3] This linker features a tert-butoxycarbonyl (Boc) protected piperazine moiety and a terminal carboxylic acid. The piperazine ring offers a degree of rigidity, which can be advantageous for the formation of a stable ternary complex, while the Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.[1] The carboxylic acid provides a reactive handle for conjugation to amine-containing ligands.[1]

Commercial Availability

A critical aspect of utilizing this linker in research and development is its commercial availability. Several chemical suppliers offer this compound in various purities and quantities. A summary of offerings from prominent suppliers is presented below. Please note that pricing is subject to change and should be verified on the respective supplier websites.

SupplierProduct NumberPurityAvailable Quantities
MedChemExpressHY-W102063>98%100 mg, 250 mg, 500 mg, 1 g, 5 g
BLDpharmBD0079639898%1 g, 5 g, 25 g
Lab-Chemicals.comLC-T-352197%1 g, 5 g, 10 g, 25 g

Core Application: PROTAC-Mediated Protein Degradation

The primary application of this compound is as a linker in the synthesis of PROTACs. These molecules function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Signaling_Pathway cluster_binding Binding POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI  Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process: an initial amide coupling of the linker to an amine-functionalized ligand (either for the target protein or the E3 ligase), followed by deprotection of the Boc group and a second amide coupling to the other ligand.

Representative Protocol: Amide Coupling with an Amine-Functionalized Ligand

This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine-containing molecule using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-functionalized ligand (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add DIPEA (3.0 equivalents). The mixture is stirred for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 4-12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate or DCM and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected PROTAC precursor.

Amide_Coupling_Workflow Start Start: Dissolve Reactants in DMF Add_DIPEA Add DIPEA Start->Add_DIPEA Add_HATU Add HATU Add_DIPEA->Add_HATU Stir Stir at Room Temperature (4-12 hours) Add_HATU->Stir Monitor Monitor Reaction (TLC or LC-MS) Stir->Monitor Workup Aqueous Work-up (NaHCO3, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End: Pure Boc-Protected Product Purify->End

Caption: Experimental workflow for amide coupling.

Conclusion

This compound is a readily available and versatile linker that plays a pivotal role in the development of PROTACs for targeted protein degradation. Its structural features and synthetic tractability make it an attractive choice for researchers in medicinal chemistry and drug discovery. The provided information on suppliers, the mechanism of action, and a representative experimental protocol serves as a valuable resource for the scientific community engaged in this cutting-edge field of therapeutic development.

References

Purity Analysis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines the common synthetic route, potential impurities, and detailed analytical methodologies for purity assessment.

Introduction

This compound is a bifunctional molecule containing a Boc-protected piperazine moiety and a carboxylic acid. This structure makes it a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The purity of this linker is critical as impurities can lead to side reactions, affect the potency and selectivity of the final PROTAC, and complicate downstream biological assays. This guide details the necessary analytical procedures to ensure the quality and purity of this compound.

Synthesis and Potential Impurities

The most common laboratory synthesis of this compound involves the reaction of 1-(tert-Butoxycarbonyl)piperazine (N-Boc-piperazine) with succinic anhydride . The reaction is typically carried out in an aprotic solvent.

A diagram of the synthesis pathway is provided below:

G cluster_reactants Reactants cluster_product Product N-Boc-piperazine N-Boc-piperazine Target_Compound This compound N-Boc-piperazine->Target_Compound Ring Opening Succinic_anhydride Succinic_anhydride Succinic_anhydride->Target_Compound

Caption: Synthesis of the target compound.

Based on this synthetic route, several potential impurities could be present in the final product. The table below summarizes these impurities and their potential sources.

Impurity Name Structure Source
1-(tert-Butoxycarbonyl)piperazineN-Boc-piperazineUnreacted starting material
Succinic AcidHOOC-CH2-CH2-COOHHydrolysis of succinic anhydride
Bis-acylated PiperazineBoc-N(C4H8)N-CO-CH2-CH2-CO-N(C4H8)N-BocReaction of the product with another molecule of N-Boc-piperazine
Residual Solventse.g., Dichloromethane, AcetonitrileFrom the reaction and purification steps

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the target compound and quantifying any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation:

Compound Retention Time (min) Relative Retention Time
Succinic Acid~2.5~0.2
Target Compound ~12.0 1.0
1-(tert-Butoxycarbonyl)piperazine~8.5~0.7
Bis-acylated Piperazine~18.0~1.5
Spectroscopic Analysis

NMR spectroscopy is used to confirm the chemical structure of the target compound and to detect and identify any organic impurities.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Concentration: ~10 mg/mL

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Data Acquisition: Standard proton experiment with a sufficient number of scans for a good signal-to-noise ratio.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm) Multiplicity Integration Assignment
~10.5br s1H-COOH
~3.6t2HPiperazine-H
~3.4t2HPiperazine-H
~2.6m4H-CH₂-CH₂-
1.45s9H-C(CH₃)₃

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃ or DMSO-d₆

  • Concentration: ~20-30 mg/mL

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

  • Data Acquisition: Standard carbon experiment with proton decoupling.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm) Assignment
~178-COOH
~172-C=O (amide)
~154-C=O (Boc)
~80-C(CH₃)₃
~45Piperazine-C
~42Piperazine-C
~29-CH₂-
~28-C(CH₃)₃

Mass spectrometry is used to confirm the molecular weight of the target compound.

Experimental Protocol:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive or Negative

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

Expected Data:

  • Molecular Formula: C₁₃H₂₂N₂O₅

  • Molecular Weight: 286.33 g/mol

  • Expected Ion (Positive Mode): [M+H]⁺ at m/z 287.16

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z 285.15

IR spectroscopy helps to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Attenuated Total Reflectance (ATR) or as a KBr pellet.

Expected Data:

Wavenumber (cm⁻¹) Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~2970C-H stretch (aliphatic)
~1740C=O stretch (Boc carbonyl)
~1710C=O stretch (carboxylic acid)
~1640C=O stretch (amide)

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

G Sample Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity_Assessment Purity (%) and Impurity Profile HPLC->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Final_Report Final Quality Report Purity_Assessment->Final_Report Structure_Confirmation->Final_Report

Caption: Analytical workflow for purity analysis.

Conclusion

The purity of this compound is paramount for its successful application in drug discovery and development. A multi-technique analytical approach, combining chromatography and spectroscopy, is essential for a comprehensive assessment of its quality. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to confidently evaluate the purity of this critical chemical intermediate.

The Strategic Role of Boc-Piperazine-Succinic Acid in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target protein's active site, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1] This event-driven pharmacology allows for potent and sustained target knockdown at sub-stoichiometric concentrations, offering the potential to overcome resistance mechanisms and expand the "druggable" proteome.[1]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action.[1] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[1]

The Linchpin of a PROTAC: The Role of the Linker

While the choice of POI and E3 ligase ligands determines the specificity of a PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties.[1][2] The linker is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex.[1][2] Its length, composition, and rigidity profoundly influence the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[1][2]

Boc-Piperazine-Succinic Acid: A Versatile Linker for PROTAC Synthesis

Boc-piperazine-succinic acid is a bifunctional linker commonly employed in the synthesis of PROTACs. Its chemical structure offers several advantages in PROTAC design:

  • Rigidity and Conformational Control: The piperazine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[1][2] This can reduce the entropic penalty associated with bringing the POI and E3 ligase together.[1]

  • Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC molecule.[1][3] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility.[1][3] The pKa of the piperazine ring is a critical parameter that is influenced by the surrounding chemical environment and can be modulated to optimize properties.[3][4]

  • Synthetic Tractability: The N-Boc protecting group on one of the piperazine nitrogens allows for controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands.[1] The carboxylic acid of the succinic acid portion provides a convenient handle for conjugation to an amine-containing binding moiety via amide bond formation.[1]

A notable example of the application of this linker is in the synthesis of a PD-1/PD-L1 degrader.[1][5] In this context, Boc-piperazine-succinic acid serves as a key building block to connect the PD-L1-binding warhead with the E3 ligase-recruiting ligand.[1]

Mechanism of Action of a PROTAC Utilizing a Boc-Piperazine-Succinic Acid Linker

The fundamental mechanism of action for a PROTAC containing a Boc-piperazine-succinic acid linker follows the general principles of PROTAC-mediated degradation. The linker's specific properties, however, play a crucial role in the efficiency of this process. The rigidity of the piperazine ring helps to optimally position the POI and E3 ligase, facilitating the formation of a productive ternary complex. This pre-organization can lead to favorable thermodynamics and kinetics of complex formation. The improved solubility imparted by the piperazine moiety ensures that the PROTAC remains in solution to engage its targets.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with Boc-piperazine-succinic acid linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited to E1_E2 E1 & E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Case Study: Degradation of PD-L1

The degradation of Programmed Death-Ligand 1 (PD-L1) is a promising strategy in cancer immunotherapy.[6] PD-L1 on cancer cells binds to the PD-1 receptor on T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[2][7] A PROTAC designed to degrade PD-L1 can reverse this immunosuppression.

PDL1_Signaling PD-1/PD-L1 Signaling and its Reversal by PROTACs cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell PDL1 PD-L1 PROTAC_action PD-L1 Degradation (via PROTAC) PDL1->PROTAC_action PD1 PD-1 PDL1->PD1 binds & inhibits PROTAC_action->PD1 prevents binding SHP2 SHP2 PD1->SHP2 recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT inhibits activation of T_cell_activation T-Cell Activation TCR->T_cell_activation leads to SHP2->TCR dephosphorylates T_cell_inhibition T-Cell Inhibition PI3K_AKT->T_cell_inhibition

Caption: PD-1/PD-L1 signaling and its reversal by PROTACs.

Quantitative Data on PROTACs with Piperazine-Containing Linkers

The following table summarizes representative data for PROTACs that incorporate piperazine or similar rigid linkers, illustrating the impact on degradation potency. Direct comparisons should be made with caution as cell lines, targets, and specific linker structures vary.

PROTAC Name/IDTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
Hypothetical AHPC-Piperazine-BRD4 PROTAC BRD4AHPC (VHL)Piperazine-containing22Rv1~15>90[8]
GP262 p110γ / mTORVH032 (AHPC-based)C8 alkylMDA-MB-23142.23 / 45.488.6 / 74.9[8]
PROTAC 7 (JPS014) HDAC1 / HDAC3VHLNot specifiedHCT116910 / 640Not specified[9]
PROTAC 9 (JPS016) HDAC1 / HDAC3VHLNot specifiedHCT116550 / 530Not specified[9]
PROTAC 22 (JPS036) HDAC3VHLNot specifiedHCT11644077[9]

Experimental Protocols

Synthesis of a PROTAC with a Boc-Piperazine-Succinic Acid Linker

This generalized protocol outlines the key steps for synthesizing a PROTAC using Boc-piperazine-succinic acid.

Synthesis_Workflow PROTAC Synthesis Workflow Start Start Materials: - POI Ligand (with amine) - Boc-piperazine-succinic acid - E3 Ligase Ligand (with carboxylic acid) Step1 Step 1: Amide Coupling (POI Ligand + Linker) Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Second Amide Coupling (Linker-POI + E3 Ligand) Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Step 1: Coupling of the POI Ligand to the Linker

  • Materials: POI ligand with a free amine, Boc-piperazine-succinic acid, a peptide coupling reagent (e.g., HATU), a base (e.g., DIPEA), and an appropriate solvent (e.g., DMF).

  • Procedure:

    • Dissolve Boc-piperazine-succinic acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the POI ligand to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Materials: The product from Step 1, trifluoroacetic acid (TFA), and a solvent (e.g., dichloromethane, DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The crude deprotected product is often used directly in the next step.

Step 3: Coupling of the E3 Ligase Ligand

  • Materials: The deprotected intermediate from Step 2, the E3 ligase ligand with a carboxylic acid, HATU, DIPEA, and DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand in DMF.

    • Add HATU and DIPEA and stir for 10-15 minutes.

    • Add a solution of the deprotected intermediate from Step 2 in DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up and purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Western Blot Protocol for Measuring PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[9][10][11][12]

1. Cell Culture and Treatment [12]

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification [12]

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer [13]

  • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection [13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the loading control band for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

References

An In-depth Technical Guide to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a crucial building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known by its synonym 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester, is a bifunctional molecule featuring a Boc-protected piperazine moiety and a carboxylic acid. This structure makes it an ideal linker for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs. The piperazine ring often enhances the solubility and rigidity of the resulting PROTAC molecule. While its exact date of initial synthesis is not definitively documented in readily available literature, its prominence grew with the expansion of PROTAC technology in the early 21st century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and incorporation into larger molecules.

PropertyValueSource
CAS Number 288851-44-5[1][2][3][4][5]
Molecular Formula C13H22N2O5[3][4][5][6]
Molecular Weight 286.32 g/mol [4][5][6]
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid[6]
Melting Point 127-129 °C
Boiling Point 473.6 °C at 760 mmHg
Density 1.22 g/cm³
XLogP3 -0.2[6]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine) with succinic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the unprotected secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring.

General Experimental Protocol:

While a specific seminal publication detailing the initial synthesis is elusive, the following protocol is a generalized representation based on standard organic chemistry principles for similar reactions.

Materials:

  • 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine)

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperazine (1.0 eq) in the chosen anhydrous solvent.

  • To this solution, add succinic anhydride (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Synthetic Workflow Diagram:

SynthesisWorkflow General Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 1-Boc-piperazine Reaction Nucleophilic Acyl Substitution R1->Reaction R2 Succinic Anhydride R2->Reaction P 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)- 4-oxobutanoic acid Reaction->P Ring Opening

Caption: General synthetic workflow for the target compound.

Role in PROTAC Technology

The discovery and application of this compound are intrinsically linked to the rise of PROTAC technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule serves as a versatile linker, providing a spacer between the two active domains of a PROTAC. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or target protein ligand. The Boc-protected piperazine can be deprotected to reveal a secondary amine, which can then be further functionalized.

PROTAC Assembly Workflow:

PROTAC_Assembly Role in PROTAC Assembly cluster_components Components cluster_steps Assembly Steps cluster_final Final Product Linker 4-(4-(Boc)piperazin-1-yl)-4-oxobutanoic acid Step1 Amide Coupling Linker->Step1 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Step1 Target_Ligand Target Protein Ligand (with amine) Step3 Second Amide Coupling Target_Ligand->Step3 Step2 Boc Deprotection Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC PROTAC Molecule Step3->PROTAC

Caption: Simplified workflow for PROTAC synthesis.

Historical Context and Discovery

Pinpointing the exact first synthesis or "discovery" of this compound is challenging as it likely emerged as a fundamental building block from the broader field of medicinal chemistry focused on piperazine derivatives. The use of the Boc protecting group for piperazine became a standard practice to achieve mono-functionalization, a critical step in the synthesis of complex molecules.

The rise of PROTAC technology, pioneered by Crews and Deshaies in the early 2000s, created a significant demand for bifunctional linkers with specific chemical properties. It is within this context that this compound gained prominence. Its commercial availability from various chemical suppliers by the mid-2000s indicates its utility was recognized by the research community, particularly those in drug discovery. While a singular "discovery" paper may not exist, its history is interwoven with the evolution of targeted protein degradation.

Conclusion

This compound stands as a testament to the importance of enabling chemical tools in advancing new therapeutic modalities. Its straightforward synthesis, versatile functional handles, and beneficial physicochemical properties have made it a staple in the construction of PROTACs and other complex bioactive molecules. While its specific origins are not tied to a single breakthrough moment, its history is firmly rooted in the development of modern drug discovery, and its future applications will likely continue to expand as the field of targeted protein degradation matures.

References

Methodological & Application

Application Notes and Protocols for 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a bifunctional linker molecule increasingly utilized in solid-phase synthesis. Its structure incorporates a carboxylic acid for amide bond formation, a piperazine ring as a stable, often conformationally rigid, scaffold, and a tert-Butoxycarbonyl (Boc) protected secondary amine. This architecture makes it an ideal building block for the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a peptide-based ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2]

The use of this linker in a solid-phase peptide synthesis (SPPS) workflow allows for the precise, stepwise assembly of peptide-linker conjugates. The Boc protecting group is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS, but is perfectly suited for traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategies.[3] This document provides detailed protocols for the incorporation of this linker onto a resin-bound peptide, subsequent deprotection, and final cleavage from the solid support.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in solid-phase synthesis.

PropertyValue
CAS Number 288851-44-5
Molecular Formula C₁₃H₂₂N₂O₅
Molecular Weight 286.32 g/mol [4][5]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)
Purity >97% recommended for synthesis[5]
Storage Sealed in dry, 2-8°C[5]

Experimental Protocols

The following protocols outline the key steps for utilizing this compound in a solid-phase synthesis workflow. These protocols assume a peptide has already been synthesized on a suitable resin (e.g., Merrifield or PAM resin for peptide acids, MBHA resin for peptide amides) and the N-terminal amino protecting group has been removed.

Protocol 1: Coupling of the Linker to a Resin-Bound Peptide

This protocol describes the activation and coupling of the linker's carboxylic acid to the free N-terminal amine of a peptide chain attached to a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq.) in DMF (10 mL per gram of resin) for 30-60 minutes in a solid-phase reaction vessel.

  • Pre-activation of Linker: In a separate vial, dissolve this compound (2.5 eq.) and HATU (2.5 eq.) in a minimal amount of DMF. Add DIPEA (5.0 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated linker solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours on a shaker.

  • Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of resin beads can be taken and subjected to a Kaiser test (ninhydrin test). A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Quantitative Data: While specific data for this linker is limited, coupling efficiencies for standard Boc-amino acids using HATU/DIPEA are typically high. However, coupling efficiency can be influenced by the peptide sequence and length. Difficult couplings may require a second coupling step to proceed to completion.[5]

G start Start: Peptide-Resin (N-terminal deprotected) swell Swell Resin in DMF start->swell couple Add Activated Linker to Resin & Agitate swell->couple preactivate Pre-activate Linker: Linker + HATU + DIPEA in DMF preactivate->couple monitor Monitor Reaction (Kaiser Test) couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative repeat_coupling Repeat Coupling monitor->repeat_coupling Positive end End: Linker-Peptide-Resin wash->end repeat_coupling->couple

Caption: Workflow for coupling the linker to a resin-bound peptide.

Protocol 2: Boc Deprotection of the Piperazine Moiety

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen, exposing a secondary amine for subsequent functionalization.

Materials:

  • Linker-Peptide-Resin from Protocol 1

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% DIPEA in DMF.

  • Washing Solvents: DCM, DMF

  • Solid-phase reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the dried Linker-Peptide-Resin in DCM (10 mL per gram of resin) for 20-30 minutes.

  • Pre-wash: Drain the DCM and add the TFA/DCM deprotection solution. Agitate for 1-2 minutes and drain.

  • Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature.[4][6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.

  • Neutralization: Wash the resin with the 10% DIPEA in DMF solution (2 x 10 mL), agitating for 5 minutes each time. This step is crucial to neutralize the trifluoroacetate salt and generate the free secondary amine.[1][4]

  • Final Washing: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling step (e.g., attachment of an E3 ligase ligand for PROTAC synthesis).

  • Confirmation: The presence of a free secondary amine can be confirmed using a Chloranil test.

Alternative Deprotection: For substrates sensitive to TFA, 4M HCl in dioxane can be used as an alternative deprotection agent. The reaction is typically stirred for 1-3 hours.[2]

G start Start: Linker-Peptide-Resin (Boc-Protected) swell Swell Resin in DCM start->swell deprotect Deprotection: 20-50% TFA in DCM swell->deprotect wash_dcm Wash Resin (DCM) deprotect->wash_dcm neutralize Neutralization: 10% DIPEA in DMF wash_dcm->neutralize wash_final Wash Resin (DMF, DCM) neutralize->wash_final end End: Deprotected Linker-Peptide-Resin (Free Piperazine Amine) wash_final->end

Caption: Workflow for Boc deprotection of the piperazine linker.

Protocol 3: Cleavage from the Resin and Final Deprotection

This protocol is for the final step where the synthesized molecule is cleaved from the solid support, and any remaining acid-labile side-chain protecting groups are removed. This protocol is based on a standard high-acid cleavage method compatible with Boc-SPPS.

WARNING: This procedure uses highly corrosive and hazardous acids (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Materials:

  • Fully synthesized molecule on resin

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

  • Scavengers: Anisole, p-cresol, or thioanisole (typically 5-10% of the cleavage cocktail) to protect sensitive residues.

  • Precipitation Solvent: Cold diethyl ether.

  • Specialized HF cleavage apparatus.

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Resin Preparation: Place the dry peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Adding Scavengers: Add the appropriate scavengers to the reaction vessel.

  • Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

  • Product Precipitation: Wash the remaining resin and crude product with cold diethyl ether. Transfer the crude product slurry to a centrifuge tube.

  • Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether.

  • Washing: Wash the pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude product in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.

Conclusion

This compound serves as a versatile and efficient linker for solid-phase synthesis. Its integration into standard Boc-SPPS protocols allows for the construction of complex peptide conjugates, such as PROTACs, with high precision. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this valuable synthetic building block in their drug discovery and development efforts. Careful monitoring of coupling and deprotection steps is essential to ensure high yield and purity of the final product.

References

Application Notes and Protocols for the Coupling of Boc-Piperazine-Succinic Acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of a stable amide bond between a carboxylic acid and a primary amine is a fundamental transformation in medicinal chemistry and drug development. This process is crucial for assembling complex molecules, including peptides, small molecule drugs, and advanced bioconjugates like Proteolysis Targeting Chimeras (PROTACs).[1] Boc-piperazine-succinic acid is a bifunctional linker, providing a piperazine moiety often used to improve physicochemical properties and a succinic acid terminus for conjugation. The tert-butyloxycarbonyl (Boc) group serves as a protecting group, allowing for selective reactions at the carboxylic acid end.

These application notes provide detailed protocols for the efficient coupling of Boc-piperazine-succinic acid to a generic primary amine (R-NH₂), targeting researchers, scientists, and drug development professionals. We will cover common coupling reagents, provide step-by-step experimental procedures, and offer a comparative overview of their effectiveness.

Principle of the Reaction: Amide Bond Formation

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt from a competing acid-base reaction.[2][3] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by activating the carboxylic acid with a coupling reagent.[4] The activated intermediate, often a highly reactive ester, is then susceptible to nucleophilic attack by the primary amine, leading to the formation of a stable amide bond.[3][5]

Common strategies involve the use of carbodiimides like EDC, often with additives like HOBt or NHS to form more stable, amine-reactive esters and improve efficiency.[5][6] Another class of highly effective reagents includes aminium/uronium salts like HATU, which are known for rapid and high-yielding couplings, even with challenging substrates.[1][7]

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes common reagents used for coupling carboxylic acids with primary amines, providing a guideline for expected outcomes.[1]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90A widely used and cost-effective method. The urea byproduct is water-soluble, simplifying purification.[1][8]
DCC DMAP (cat.)-DCM12 - 2470 - 90Forms a DCU precipitate that is filtered off. Not ideal for solid-phase synthesis.[8][9]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization.[1][7]
BOP NoneDIPEADMF2 - 880 - 95Effective, but produces carcinogenic HMPA as a byproduct. Use with caution.[1]

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.[1]

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the amide bond formation between Boc-piperazine-succinic acid and a generic primary amine (R-NH₂) using two of the most common and effective coupling methods: EDC/HOBt and HATU.[1]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[1]

Materials and Reagents:

  • Boc-piperazine-succinic acid

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate, silica gel)

Procedure:

  • To a solution of Boc-piperazine-succinic acid (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).[1]

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: HATU Mediated Coupling

This protocol outlines the use of the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]

Materials and Reagents:

  • Boc-piperazine-succinic acid

  • Primary amine (R-NH₂)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve Boc-piperazine-succinic acid (1.0 equivalent) in anhydrous DMF.[1]

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Add the primary amine (1.1 equivalents) to the reaction mixture.[1]

  • Continue to stir at room temperature for 2-6 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.[8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the coupling of Boc-piperazine-succinic acid to a primary amine.

G A 1. Dissolve Boc-piperazine-succinic acid and primary amine in anhydrous solvent B 2. Add coupling additives (e.g., HOBt) and base (e.g., DIPEA) A->B C 3. Cool mixture to 0 °C B->C D 4. Add coupling reagent (e.g., EDC, HATU) to activate carboxylic acid C->D E 5. Stir at room temperature (2-24 hours) D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Workup: Quench, extract, and wash F->G H 8. Dry, concentrate, and purify (Flash Chromatography) G->H I Final Product: Boc-piperazine-succinamide derivative H->I

Caption: General workflow for amide bond formation.

Application in PROTAC Development

Linkers derived from Boc-piperazine-succinic acid are frequently used in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The diagram below illustrates this mechanism of action.

References

Application of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid as a Bifunctional Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a key bifunctional linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). This linker contains a carboxylic acid for coupling to a ligand for the POI and a Boc-protected piperazine for eventual connection to an E3 ligase ligand, playing a crucial role in the efficacy and physicochemical properties of the resulting PROTAC.

The piperazine moiety within the linker imparts a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[] The formation of this ternary complex is a critical step for the subsequent ubiquitination and degradation of the target protein.[2] Furthermore, the piperazine group can influence the solubility and cell permeability of the PROTAC molecule.[]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValue
Molecular Formula C₁₃H₂₂N₂O₅
Molecular Weight 286.33 g/mol
CAS Number 288851-44-5
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM
Purity >97% recommended for synthesis

Application in PROTAC Synthesis: A Case Study of a BRD4-Targeting PROTAC

A common application for this type of linker is in the development of PROTACs targeting the bromodomain and extraterminal domain (BET) protein BRD4, a well-validated target in oncology. The following sections provide a generalized protocol for the synthesis of a BRD4-targeting PROTAC using this compound.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC is designed to induce the degradation of the BRD4 protein. BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes like c-Myc. The PROTAC molecule simultaneously binds to BRD4 (via a ligand like JQ1) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway PROTAC PROTAC (JQ1 - Linker - E3 Ligase Ligand) Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Degraded BRD4 Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process, including amide bond formation and deprotection steps.

Protocol 1: Amide Coupling of the Linker to a BRD4 Ligand (e.g., JQ1 amine derivative)

This protocol describes the coupling of the carboxylic acid group of the linker to an amine-functionalized BRD4 ligand.

Materials:

  • This compound

  • Amine-functionalized BRD4 ligand (e.g., an amino-JQ1 derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine-functionalized BRD4 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the JQ1-linker conjugate.

Protocol 2: Boc Deprotection of the Piperazine Moiety

This protocol outlines the removal of the tert-Butoxycarbonyl (Boc) protecting group to reveal the secondary amine on the piperazine ring.

Materials:

  • JQ1-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the JQ1-linker conjugate in anhydrous DCM.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt can often be used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Linker to an E3 Ligase Ligand (e.g., Pomalidomide derivative)

This final coupling step forms the complete PROTAC molecule.

Materials:

  • Deprotected JQ1-linker conjugate from Protocol 2

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected JQ1-linker conjugate (1.1 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Data Presentation: Representative Performance of Piperazine-Containing BRD4 PROTACs

PROTAC NameE3 Ligase LigandTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC A PomalidomideBRD422Rv1~15>90
Hypothetical PROTAC B VHL LigandBRD4HeLa~25>95
Hypothetical PROTAC C PomalidomideBRD4MOLM-13~5>90

Note: The data presented is illustrative and based on typical performance of potent BRD4 degraders incorporating piperazine-containing linkers. Actual values will vary depending on the specific warhead, E3 ligase ligand, and the overall architecture of the PROTAC.

Mandatory Visualizations

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Cell_Culture Cell Culture and Treatment (Dose-Response and Time-Course) Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (e.g., Western Blot, In-Cell Western) Cell_Lysis->Protein_Quantification Data_Analysis Data Analysis Protein_Quantification->Data_Analysis DC50_Dmax Determination of DC₅₀ and Dₘₐₓ Data_Analysis->DC50_Dmax Selectivity_Assay Selectivity Profiling (e.g., Proteomics) DC50_Dmax->Selectivity_Assay Optimization Lead Optimization Selectivity_Assay->Optimization

Workflow for PROTAC Evaluation
Logical Relationship in Linker Design

Linker_Design_Logic cluster_properties Desired PROTAC Properties cluster_linker_features Linker Structural Features Linker_Choice Bifunctional Linker Selection Piperazine_Moiety Piperazine Moiety (e.g., 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid) Linker_Choice->Piperazine_Moiety Potency High Potency (Low DC₅₀) Potency->Linker_Choice Efficacy High Efficacy (High Dₘₐₓ) Efficacy->Linker_Choice Solubility Good Aqueous Solubility Solubility->Linker_Choice Permeability Good Cell Permeability Permeability->Linker_Choice Stability Metabolic Stability Stability->Linker_Choice Rigidity Provides Rigidity Piperazine_Moiety->Rigidity Solubility_Modulation Modulates Solubility Piperazine_Moiety->Solubility_Modulation Synthetic_Handle Versatile Synthetic Handle Piperazine_Moiety->Synthetic_Handle Rigidity->Potency Rigidity->Efficacy Solubility_Modulation->Solubility Solubility_Modulation->Permeability Synthetic_Handle->Linker_Choice Facilitates Synthesis

Logic in Piperazine-Based Linker Selection

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs. Its piperazine core offers structural rigidity and a means to modulate the physicochemical properties of the final degrader molecule. The provided protocols offer a general framework for the incorporation of this linker into a PROTAC, and the representative data highlights the potential for developing potent protein degraders. The successful design and synthesis of effective PROTACs are critical for advancing the field of targeted protein degradation and developing novel therapeutics.

References

Application Notes and Protocols for 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a heterobifunctional crosslinker of significant interest in the field of bioconjugation. Its structure, featuring a carboxylic acid and a Boc-protected amine, allows for a controlled, sequential conjugation strategy. This makes it a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The carboxylic acid moiety can be readily activated to react with primary amines, such as those on the lysine residues of antibodies or other proteins. The piperazine ring introduces a semi-rigid spacer, which can enhance the solubility and modulate the pharmacokinetic properties of the resulting conjugate. The tert-butyloxycarbonyl (Boc) protecting group provides a stable mask for the terminal amine, which can be efficiently removed under acidic conditions to allow for the subsequent attachment of a second molecule, such as a cytotoxic payload or an E3 ligase ligand. This linker is classified as non-cleavable, meaning the entire linker remains attached to the payload after antibody degradation in the lysosome, which can influence the payload's activity and reduce off-target toxicity.

Key Applications

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The piperazine component can improve the solubility and reduce aggregation of the final ADC.

  • PROTACs: In the synthesis of PROTACs, this linker can connect a protein-of-interest (POI) binding warhead to an E3 ligase ligand. The piperazine's rigidity can help to favorably orient the two ligands for the formation of a productive ternary complex, which is essential for ubiquitination and subsequent protein degradation.

  • Peptide and Protein Modification: It can be used for the site-specific modification of peptides and proteins to introduce new functionalities or for pegylation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the use of this compound in bioconjugation.

Table 1: Typical Reaction Parameters for Payload Conjugation

ParameterValueNotes
Linker This compound1.2 equivalents
Activation Reagents EDC-HCl, NHS1.5 equivalents each
Payload Amine-containing molecule1.0 equivalent
Solvent Anhydrous DMF or DMSO---
Base DIPEA or Triethylamine2-3 equivalents
Temperature 0°C to Room TemperatureActivation at 0°C, conjugation at RT
Reaction Time 12-24 hoursMonitor by HPLC or LC-MS

Table 2: Typical Reaction Parameters for Boc Deprotection

ParameterValueNotes
Substrate Boc-protected conjugate---
Reagent Trifluoroacetic Acid (TFA)20-50% in DCM
Solvent Dichloromethane (DCM)Anhydrous
Temperature 0°C to Room TemperatureInitiate at 0°C, then warm to RT
Reaction Time 1-3 hoursMonitor by TLC or LC-MS

Table 3: Representative Pharmacokinetic Parameters for ADCs with Non-Cleavable Linkers

ParameterTypical Value RangeNotes
Half-life (t½) in vivo 4-10 days (rodent models)Highly dependent on antibody, payload, and target antigen. Non-cleavable linkers generally provide good stability.[1]
Drug-to-Antibody Ratio (DAR) 2 - 4A DAR of 4 is often targeted for a balance of efficacy and manageable pharmacokinetics.[]
In Vitro Potency (IC50) pM to nM rangeDependent on the cytotoxic payload and cell line.
Plasma Stability HighNon-cleavable linkers generally exhibit high stability in plasma, minimizing premature drug release.[3]

Note: The data in Table 3 are representative for the class of non-cleavable linkers and are intended for comparative purposes. Actual values will vary based on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to a generic amine-containing cytotoxic drug or other molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Argon or Nitrogen gas

  • HPLC system for reaction monitoring and purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC-HCl (1.5 equivalents) to the solution and stir for 30-60 minutes at 0°C to form the NHS ester.

  • Conjugation to Payload:

    • In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Slowly add the payload solution to the activated linker solution at 0°C.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, quench by adding a small amount of water.

    • Purify the resulting Boc-protected linker-payload conjugate by preparative HPLC.

    • Characterize the purified product by LC-MS and NMR.

Protocol 2: Boc Deprotection of the Linker-Payload Conjugate

This protocol details the removal of the Boc protecting group to expose the secondary amine on the piperazine ring.

Materials:

  • Boc-protected linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected linker-payload conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 20-50% TFA in DCM (v/v).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the DCM and excess TFA under reduced pressure (rotary evaporation).

    • The resulting deprotected product is often obtained as a TFA salt.

    • If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker-payload conjugate.

Protocol 3: Conjugation to an Antibody

This protocol outlines the conjugation of the deprotected linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Deprotected linker-payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • An appropriate heterobifunctional crosslinker for antibody activation (e.g., an NHS-ester crosslinker if the linker-payload's amine is to be targeted)

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation and Activation (if necessary):

    • Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.

    • If the strategy involves activating the antibody first, react the antibody with a 5-20 fold molar excess of an amine-reactive crosslinker (e.g., an NHS-ester) for 1-2 hours at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately add the deprotected linker-payload conjugate (typically 5-10 molar excess over the antibody) to the purified, activated antibody solution.

    • Incubate the reaction for 4-16 hours at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted sites on the antibody by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubating for 30 minutes.

    • Purify the final ADC using SEC or HIC to remove unreacted linker-payload and other impurities.

  • Characterization:

    • Characterize the purified ADC to determine the final drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Visualizations

G cluster_activation Step 1: Linker Activation & Payload Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_conjugation Step 3: Antibody Conjugation Linker 4-(4-Boc-piperazin-1-yl) -4-oxobutanoic acid ActivatedLinker Activated NHS Ester of Linker Linker->ActivatedLinker EDC, NHS in DMF Payload Amine-Containing Payload (Drug) Boc_Linker_Payload Boc-Linker-Payload Conjugate Payload->Boc_Linker_Payload ActivatedLinker->Boc_Linker_Payload + Payload, DIPEA Deprotected_Linker_Payload Deprotected Linker-Payload (TFA Salt) Boc_Linker_Payload->Deprotected_Linker_Payload TFA in DCM ADC Final Antibody-Drug Conjugate (ADC) Deprotected_Linker_Payload->ADC + mAb (Lysine residues) Antibody Monoclonal Antibody (mAb) Antibody->ADC

Caption: Workflow for ADC synthesis using the Boc-piperazine linker.

G cluster_PROTAC PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Degradation Degraded POI (Peptides) Ub_POI->Degradation Proteasomal Degradation Proteasome Proteasome Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

References

Application Notes and Protocols for Boc-piperazine-succinic acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-piperazine-succinic acid as a bifunctional linker in the development of Antibody-Drug Conjugates (ADCs). This linker offers a strategic combination of a Boc-protected piperazine moiety and a succinic acid terminal, bestowing favorable properties to the resulting ADC. The piperazine ring can enhance aqueous solubility, a critical factor for preventing aggregation and improving the pharmacokinetic profile of the ADC.[1][2] The succinic acid's terminal carboxyl group provides a versatile handle for conjugation to amine-containing payloads, while the Boc-protected amine offers a stable, latent attachment point for the antibody, allowing for a sequential and controlled conjugation strategy.[2]

Principle of ADC Synthesis using Boc-piperazine-succinic acid

The synthesis of an ADC with Boc-piperazine-succinic acid is a multi-step process designed for controlled conjugation and purification. The workflow ensures that the payload is first attached to the linker, followed by the conjugation of the linker-payload construct to the antibody.

The synthesis strategy involves three key stages:

  • Payload Conjugation: The carboxylic acid group of Boc-piperazine-succinic acid is activated, typically using carbodiimide chemistry, and then reacted with an amine-containing cytotoxic drug to form a stable amide bond.[2]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed under acidic conditions, exposing a secondary amine.[2] This amine will serve as the attachment point for the antibody.

  • Antibody Conjugation: The newly deprotected amine on the linker-drug construct is then conjugated to the antibody. This is commonly achieved by modifying the antibody's surface-accessible lysine residues to introduce an amine-reactive functional group.[2]

Data Presentation: Comparative Performance of Linker Technologies

The choice of a linker is critical to the stability, efficacy, and safety profile of an ADC.[3] While specific head-to-head comparative data for Boc-piperazine-succinic acid is not extensively available in public literature, the following tables summarize representative data for different linker classes to provide a basis for comparison. The Boc-piperazine-succinic acid linker, being non-cleavable, is expected to exhibit high plasma stability.[3][4]

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypeADC ExampleTarget Cell LineIC50 (nM)Bystander Effect
Cleavable (Val-Cit) Trastuzumab-vc-MMAEHER2-positive~1-10Yes
Cleavable (Hydrazone) Gemtuzumab ozogamicinCD33-positive~0.1-1Yes
Non-Cleavable (Thioether) Trastuzumab emtansine (Kadcyla®)HER2-positive~5-20No
Non-Cleavable (Amide - Representative) Generic ADCAntigen-positive~10-50No

Note: IC50 values are highly dependent on the payload, antibody, target antigen density, and cell line. The data presented are representative ranges. Cleavable linkers can offer a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[5][6] Non-cleavable linkers generally exhibit greater stability, which can lead to an improved safety profile.[5]

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypeADC ExampleSpeciesStability MetricFinding
Cleavable (Val-Cit) Trastuzumab-vc-MMAEMouse~40% DAR loss after 7 daysSusceptible to enzymatic cleavage
Cleavable (Disulfide) Generic ADCHumanVariable, t1/2 of hours to daysDependent on steric hindrance
Non-Cleavable (Thioether) Trastuzumab emtansineHuman>95% intact ADC after 7 daysHigh plasma stability
Non-Cleavable (Amide - Representative) Generic ADCHumanHigh (t1/2 > 7 days)Generally high plasma stability

Note: DAR (Drug-to-Antibody Ratio) loss indicates premature drug release. Stability is influenced by the specific linker chemistry, payload, and animal model.[7]

Table 3: Expected Physicochemical Properties of ADCs

PropertyBoc-piperazine-succinic acid LinkerThioether (e.g., SMCC) LinkerVal-Cit Linker
Solubility Potentially enhanced due to piperazineCan be hydrophobicHydrophobicity varies with payload
Aggregation Reduced due to increased hydrophilicityProne to aggregation with hydrophobic payloadsCan contribute to aggregation
Drug-to-Antibody Ratio (DAR) Controllable (typically 2-4)Controllable (typically 3.5)Controllable (typically 4)

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of an ADC using Boc-piperazine-succinic acid. These should be considered as a starting point and may require optimization for specific antibodies and payloads.

Protocol 1: Conjugation of Boc-piperazine-succinic acid to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on the linker and its conjugation to a cytotoxic drug.

Materials:

  • Boc-piperazine-succinic acid

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification and analysis

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-piperazine-succinic acid (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the reaction mixture and stir for 1 hour at 0°C to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Slowly add the solution of the cytotoxic drug to the activated linker solution at 0°C.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, purify the resulting Boc-piperazine-succinic acid-payload conjugate by preparative HPLC.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Boc protecting group to expose the amine for antibody conjugation.

Materials:

  • Boc-piperazine-succinic acid-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-piperazine-succinic acid-payload conjugate in DCM in a reaction vessel.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting deprotected piperazine-succinic acid-payload conjugate (as a TFA salt) can be used directly in the next step or further purified by HPLC if necessary.

Protocol 3: Conjugation to a Monoclonal Antibody

This protocol describes a general method for conjugating the deprotected linker-payload to a monoclonal antibody via its lysine residues.

Materials:

  • Deprotected piperazine-succinic acid-payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive crosslinker (e.g., an NHS ester)

  • Conjugation buffer (e.g., PBS, pH 8.0-8.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Prepare the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Activate the antibody by adding a molar excess of an amine-reactive crosslinker that will present a functional group reactive towards the amine of the linker-payload.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove the excess crosslinker by buffer exchange using a desalting column.

  • Add a 5- to 20-fold molar excess of the deprotected piperazine-succinic acid-payload conjugate to the activated antibody solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the resulting ADC using SEC or protein A chromatography to remove unconjugated linker-payload and other impurities.

  • Characterize the purified ADC.

Protocol 4: Characterization of the Final ADC

Comprehensive characterization is essential to ensure the quality, consistency, and performance of the ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[8][9][] A DAR of approximately 4 is often targeted for an optimal balance of efficacy and pharmacokinetics.[2]

  • Aggregation: Assessed by Size-Exclusion Chromatography (SEC-HPLC). Aggregation should be minimized (<5%) to ensure safety and efficacy.[2]

  • In Vitro Cytotoxicity: Evaluated using cell-based assays (e.g., MTT or CellTiter-Glo) on target antigen-expressing cancer cell lines to determine the IC50 value.[5]

  • In Vivo Efficacy: Assessed in animal models (e.g., xenograft models) to evaluate anti-tumor activity.[11][12]

  • Stability: Plasma stability is determined by incubating the ADC in plasma from relevant species and measuring the amount of intact ADC or released payload over time using methods like LC-MS or ELISA.[3][7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for ADC synthesis and a representative signaling pathway affected by a common ADC payload.

ADC_Synthesis_Workflow cluster_0 Step 1: Payload Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Characterization Linker Boc-piperazine- succinic acid ActivatedLinker Activated Linker (EDC/NHS) Linker->ActivatedLinker Payload Amine-containing Payload LinkerPayload Boc-Linker-Payload Conjugate Payload->LinkerPayload ActivatedLinker->LinkerPayload Deprotection Deprotected Linker-Payload LinkerPayload->Deprotection TFA/DCM ADC Purified ADC Deprotection->ADC Antibody Monoclonal Antibody ActivatedAb Activated Antibody Antibody->ActivatedAb ActivatedAb->ADC DAR DAR Determination (HIC, MS) ADC->DAR Aggregation Aggregation (SEC) ADC->Aggregation Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity Efficacy In Vivo Efficacy ADC->Efficacy

Workflow for ADC synthesis and characterization.

ADC_Signaling_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Downstream Signaling Cascade ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release (Antibody Degradation) Lysosome->PayloadRelease Payload Payload (e.g., Tubulin Inhibitor) PayloadRelease->Payload Tubulin Microtubule Dynamics Payload->Tubulin Inhibition MitoticArrest G2/M Phase Cell Cycle Arrest Tubulin->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of action for an ADC with a tubulin inhibitor payload.

Conclusion

Boc-piperazine-succinic acid is a valuable bifunctional linker for the development of ADCs. Its properties can contribute to improved solubility and a controlled, sequential conjugation process, leading to the generation of ADCs with desirable characteristics. The provided protocols and comparative data serve as a guide for researchers to effectively utilize this linker in the design and synthesis of novel antibody-drug conjugates for targeted cancer therapy. Rigorous characterization of the final ADC product is paramount to ensure its quality, stability, and therapeutic potential.

References

Application Note: A Detailed Protocol for the Boc Deprotection of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] This document provides detailed experimental protocols for the deprotection of the Boc group from 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid to yield 4-oxo-4-(piperazin-1-yl)butanoic acid. The presence of a carboxylic acid and an amide in the molecule requires robust and selective deprotection methods. The two most common and effective methods, using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in dioxane, are presented.[2][3][4]

Reaction Scheme

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the key quantitative and qualitative parameters for the two primary methods of Boc deprotection for the target compound.

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in Dioxane
Solvent Dichloromethane (DCM), anhydrous1,4-Dioxane
Reagent Equiv. 5 - 10 equivalents (or 25-50% v/v)3 - 5 equivalents
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 3 hours1 - 3 hours
Work-up Strategy Aqueous basic wash and extractionPrecipitation or evaporation
Final Product Form Free baseHydrochloride (HCl) salt
Typical Yield > 90%> 90%
Considerations Effective for a wide range of substrates.[2] Work-up involves neutralization and extraction.[2]Often yields a crystalline HCl salt that can be isolated by simple filtration.[2] Dioxane is a suspected carcinogen.[5]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and results in the free base form of the product after a standard work-up procedure.[2]

Materials and Equipment:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the solution dropwise.[2] A common ratio is 25-50% TFA in DCM by volume.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

Work-up:

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2][3]

  • Carefully neutralize the residue by slowly adding a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[2]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 4-oxo-4-(piperazin-1-yl)butanoic acid, as the free base.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is also highly efficient and is particularly useful if the hydrochloride salt of the product is desired for subsequent steps or for improved stability and handling.[2][4]

Materials and Equipment:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane.

  • To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equiv.).[2]

  • Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.[2] Often, the hydrochloride salt of the deprotected product will precipitate out of the solution during the reaction.[2]

Work-up:

  • Option 1 (Precipitation/Filtration):

    • Upon reaction completion, add diethyl ether to the reaction mixture to enhance the precipitation of the product salt.[2]

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to yield 4-oxo-4-(piperazin-1-yl)butanoic acid hydrochloride.

  • Option 2 (Evaporation):

    • If a precipitate does not form, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.

    • The resulting solid can be used without further purification or triturated with diethyl ether to afford a purer solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time.[2] Poor solubility of starting material.Increase the equivalents of acid (TFA or HCl).[2] Prolong the reaction time, monitoring by TLC/LC-MS. Try a different solvent system to improve solubility.[2]
Low Yield Product loss during aqueous work-up (Method A).[2] Formation of a water-soluble salt.Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.[2] Perform multiple extractions. If the product salt is water-soluble, consider using the HCl/Dioxane method (Method B) to isolate the product by precipitation or direct evaporation.[2]
Side Reactions Presence of other acid-sensitive functional groups.[2]While the target molecule is stable, for other substrates, consider milder deprotection methods if degradation is observed.[1][2]

Experimental Workflow Visualization

Boc_Deprotection_Workflow cluster_methods Select Deprotection Method start Starting Material: 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid method_a Method A start->method_a TFA/DCM method_b Method B start->method_b HCl/Dioxane reaction_a Reaction: 1. Dissolve in DCM 2. Cool to 0 °C 3. Add TFA (5-10 equiv.) 4. Stir 1-3h at RT method_a->reaction_a reaction_b Reaction: 1. Dissolve in Dioxane 2. Add 4M HCl in Dioxane (3-5 equiv.) 3. Stir 1-3h at RT method_b->reaction_b workup_a Work-up (Aqueous): 1. Evaporate solvent/TFA 2. Neutralize with NaHCO₃ (aq) 3. Extract with DCM 4. Dry & Evaporate reaction_a->workup_a workup_b Work-up (Precipitation/Evaporation): - Evaporate solvent OR - Precipitate with ether & filter reaction_b->workup_b product_a Final Product: 4-oxo-4-(piperazin-1-yl)butanoic acid (Free Base) workup_a->product_a product_b Final Product: 4-oxo-4-(piperazin-1-yl)butanoic acid (Hydrochloride Salt) workup_b->product_b

Caption: Workflow diagram for the Boc deprotection of this compound.

Safety Precautions:

  • Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a suspected carcinogen, and 1,4-dioxane is a suspected carcinogen and can form explosive peroxides.[5] Handle these solvents in a fume hood and take appropriate safety measures.

  • The deprotection reaction releases isobutylene and carbon dioxide gas.[6] Ensure the reaction vessel is not a closed system to allow for safe venting of gases.[6]

References

The Role of Boc-Piperazine-Succinic Acid Derivatives in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This document focuses on the application of Boc-piperazine-succinic acid derivatives, specifically N-Boc-piperazine-C3-COOH, as a versatile linker in the synthesis of PROTACs. The incorporation of a piperazine moiety into the linker structure offers several advantages, including increased rigidity to favorably orient the binding ligands, improved aqueous solubility through the protonation of its basic nitrogen atoms, and enhanced metabolic stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a crucial handle for controlled, stepwise synthesis, allowing for the sequential and efficient coupling of the POI and E3 ligase ligands.[3][4]

These application notes will detail the use of an N-Boc-piperazine-C3-COOH-derived linker in the development of a PROTAC targeting Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. We will provide quantitative data, detailed experimental protocols, and visualizations to guide researchers in the design and synthesis of potent protein degraders.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin onto the target. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with Boc-piperazine linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., PD-L1) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

The development and evaluation of a novel PROTAC is a multi-step process that begins with chemical synthesis and is followed by rigorous biochemical and cellular characterization to determine its efficacy and potency.

Experimental_Workflow cluster_workflow PROTAC Development Workflow Synthesis PROTAC Synthesis (using Boc-piperazine-succinic acid linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays Purification->Biochemical_Assays Cellular_Assays Cellular Assays Purification->Cellular_Assays Binding_Assay Binding Affinity (e.g., HTRF, SPR) Biochemical_Assays->Binding_Assay Degradation_Assay Protein Degradation (Western Blot) Cellular_Assays->Degradation_Assay Viability_Assay Cell Viability Assay Cellular_Assays->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

General workflow for PROTAC synthesis and evaluation.

Quantitative Data Summary

The following table summarizes the biological activity of a PD-L1 targeting PROTAC, referred to as "PROTAC PD-L1 degrader-1" (also known as P22 or PA8), which was synthesized using a piperazine-containing linker derived from N-Boc-piperazine-C3-COOH.[5][6][7] This PROTAC utilizes a resorcinol diphenyl ether-based ligand for PD-L1 and pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[3][7]

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (µM)Dmax (%)IC50 (nM) for PD-1/PD-L1 InhibitionReference
PROTAC PD-L1 degrader-1 (P22/PA8)PD-L1Pomalidomide (CRBN)4T10.609Not Reported39.2[6][7][8]
PROTAC PD-L1 degrader-1 (P22/PA8)PD-L1Pomalidomide (CRBN)MDA-MB-231-~35% at 10 µM39.2[4][8]

Experimental Protocols

Protocol 1: Synthesis of a PD-L1-Targeting PROTAC using a Boc-Piperazine-Succinic Acid Derived Linker

This protocol describes a general synthetic route for a PD-L1 targeting PROTAC, exemplified by "PROTAC PD-L1 degrader-1", using standard amide coupling reactions.

Materials:

  • Resorcinol diphenyl ether-based PD-L1 inhibitor with a free amine

  • N-Boc-piperazine-C3-COOH

  • Pomalidomide with a carboxylic acid handle

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Step 1: Coupling of PD-L1 Ligand to the Boc-piperazine Linker a. Dissolve the amine-functionalized PD-L1 inhibitor (1.0 eq) and N-Boc-piperazine-C3-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in DCM. b. Add TFA (20-30% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction for the removal of the Boc group by LC-MS. d. Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Step 3: Coupling of the Intermediate to the E3 Ligase Ligand a. Dissolve the deprotected intermediate from Step 2 and the carboxylic acid-functionalized pomalidomide (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC directly by preparative HPLC.

  • Step 4: Characterization a. Confirm the identity and purity (>95%) of the final PROTAC using LC-MS, ¹H NMR, and HPLC.

Protocol 2: Western Blot for PROTAC-Induced PD-L1 Degradation

This protocol outlines the steps to quantify the degradation of PD-L1 in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing PD-L1 (e.g., MDA-MB-231, 4T1)

  • Cell culture medium and supplements

  • Synthesized PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PD-L1

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-PD-L1 antibody and the loading control antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Wash the membrane with TBST and apply the ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the PD-L1 protein levels to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control. f. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The use of Boc-piperazine-succinic acid derivatives as linkers in the design of PROTACs offers a strategic advantage in developing potent and effective protein degraders. The piperazine moiety contributes to favorable physicochemical properties, while the Boc protecting group facilitates a controlled and modular synthetic approach. The example of the PD-L1 targeting PROTAC demonstrates the successful application of this linker class in creating molecules with significant biological activity. The provided protocols offer a framework for the synthesis and evaluation of novel PROTACs, which can be adapted for various protein targets and E3 ligases. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the use of versatile building blocks like N-Boc-piperazine-C3-COOH, will remain a cornerstone of developing next-generation therapeutics.

References

Application Notes and Protocols: Incorporating 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a versatile bifunctional linker predominantly utilized in the synthesis of small molecule libraries for drug discovery. Its structure incorporates a piperazine ring, a privileged scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties, and a succinic acid moiety.[1] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, sequential chemical reactions, a critical feature in the multi-step synthesis of complex molecules. The terminal carboxylic acid provides a reactive handle for conjugation to various amine-containing building blocks or pharmacophores through amide bond formation.

A primary application of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This linker serves to connect the target protein ligand to the E3 ligase ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C13H22N2O5--INVALID-LINK--
Molecular Weight 286.32 g/mol --INVALID-LINK--
CAS Number 288851-44-5--INVALID-LINK--
Appearance White to off-white solidCommercially available
Purity ≥97%--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Experimental Protocols

The incorporation of this compound into small molecule libraries is typically achieved through standard amide bond formation reactions. Below is a general protocol for the coupling of this linker to a primary or secondary amine.

Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with an amine-containing building block using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine-containing building block

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the amine-containing building block (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Data Presentation

PROTAC IDTarget LigandE3 Ligase LigandLinker TypeYield (%)Purity (%)DC50 (nM)Dmax (%)Cell Line
Illustrative PROTAC 1 BET InhibitorPomalidomide (CRBN)PEG-like45>951095MCF7
Illustrative PROTAC 2 Kinase InhibitorVH032 (VHL)Alkyl chain52>982590HeLa
Illustrative PROTAC 3 MDM2 InhibitorPomalidomide (CRBN)Piperazine-based38>95598A549
  • DC50 : Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : Maximum percentage of target protein degradation achieved.

Visualizations

Signaling Pathway

A common application for this linker is in the development of PROTACs targeting the MDM2-p53 pathway. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. A PROTAC can be designed to induce the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[3][4]

MDM2_p53_Pathway cluster_0 Normal Cellular Conditions cluster_1 PROTAC Intervention MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation PROTAC MDM2-Targeting PROTAC E3_Ligase Recruited E3 Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Recruits MDM2_deg MDM2 PROTAC->MDM2_deg Binds MDM2_deg->E3_Ligase p53_stab p53 (Stabilized) Apoptosis Apoptosis/ Cell Cycle Arrest p53_stab->Apoptosis Induces

Caption: MDM2-p53 pathway and PROTAC intervention.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a small molecule library using this compound on a solid support.

Library_Synthesis_Workflow start Start: Resin with Linker deprotection1 Fmoc Deprotection (e.g., Piperidine) start->deprotection1 coupling1 Amide Coupling: Amino Acid 1 deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Amide Coupling: 4-(4-Boc-piperazin-1-yl) -4-oxobutanoic acid deprotection2->coupling2 deprotection3 Boc Deprotection (e.g., TFA) coupling2->deprotection3 coupling3 Amide Coupling: Building Block X deprotection3->coupling3 cleavage Cleavage from Resin (e.g., TFA) coupling3->cleavage purification Purification & Analysis (HPLC, LC-MS) cleavage->purification

Caption: Solid-phase synthesis workflow.

Logical Relationship

The following diagram illustrates the logical relationship in the design of a PROTAC molecule.

PROTAC_Design_Logic TargetLigand Target Protein Ligand PROTAC PROTAC Molecule TargetLigand->PROTAC Linker Linker (e.g., 4-(4-Boc-piperazin-1-yl) -4-oxobutanoic acid) Linker->PROTAC E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC

Caption: PROTAC design components.

References

Application Notes and Protocols: N-Boc-Piperazine as a Versatile Scaffold in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine serves as a highly versatile and valuable scaffold in the design and synthesis of peptidomimetics.[1] These synthetic molecules mimic the structure and function of natural peptides but often possess enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and greater target selectivity.[1] The incorporation of the rigid piperazine moiety can introduce conformational constraints, influence the three-dimensional structure, and present novel pharmacophoric features crucial for interaction with biological targets.[1] This document provides detailed application notes and experimental protocols for the effective utilization of N-Boc-piperazine in the development of novel peptidomimetics.

Key Applications

The use of N-Boc-piperazine as a foundational building block is central to the generation of diverse peptidomimetic libraries for drug discovery.[1] Key applications include:

  • Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, significantly influencing the molecule's conformation and its interaction with biological targets.[1][2]

  • Induction of Secondary Structures: The inherent rigidity of the piperazine ring can be exploited to induce specific turn conformations within a peptide chain, a feature often critical for receptor binding.[1]

  • Synthesis of Diketopiperazines (DKPs): N-Boc-piperazine derivatives are key precursors in the solid-phase synthesis of diketopiperazines, a class of cyclic dipeptides with a wide spectrum of biological activities.[1]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a well-established pharmacophore in centrally acting drugs, and solid-phase synthesis with N-Boc-piperazine facilitates the rapid generation of analog libraries for screening.[1]

  • PROTAC Linkers: In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), N-Boc-piperazine is utilized to introduce linkers that can enhance solubility and provide conformational rigidity to the molecule.[2][3]

Data Presentation

Table 1: Quantitative Data for Solid-Phase Synthesis of a Model Peptidomimetic using N-Boc-Piperazine
ParameterTypical ValueNotes
Resin Loading0.5 - 1.0 mmol/gDependent on the specific resin used.
Coupling Efficiency>99%Monitored by qualitative tests (e.g., Kaiser or Chloranil test).
Boc Deprotection Efficiency>99%Monitored by qualitative tests.
Cleavage Yield (Crude)70 - 90%Varies with the peptide sequence and cleavage cocktail.
Final Purified Product Yield 15 - 30% Highly dependent on the efficiency of the purification process. [1]
Table 2: Purity Profile of a Synthesized N-Boc-piperazine Linker for PROTACs
Analytical MethodParameterResult
HPLCPurity98.5%
Retention Time (t_R)8.2 min
¹H NMRConforms to StructureYes
¹³C NMRConforms to StructureYes
LC-MS[M+H]⁺259.1652 (calculated for C₁₂H₂₂N₂O₄: 259.1658)

Data adapted from a comparative purity analysis of synthetic N-Boc-piperazine-C3-COOH.[4]

Experimental Protocols

Protocol 1: Immobilization of N-Boc-piperazine onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol details the attachment of the N-Boc-piperazine scaffold to the solid support, a critical first step in solid-phase peptidomimetic synthesis.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N-Boc-piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[1]

  • Preparation of Reagent Solution: In a separate flask, dissolve N-Boc-piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).[1]

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the N-Boc-piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[1]

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.[1]

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[1]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[1]

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the N-Boc-piperazine can be determined gravimetrically.[1]

Protocol 2: Boc Deprotection and Amino Acid Coupling

This protocol describes the removal of the Boc protecting group and the subsequent coupling of a protected amino acid.

Materials:

  • N-Boc-piperazine functionalized resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • DMF

  • DIPEA

  • Boc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

  • Resin Swelling: Swell the N-Boc-piperazine functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).[1]

  • Neutralization: Wash the resin with DMF (5 x 10 mL). Perform a Chloranil test to confirm the presence of a secondary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Chloranil test to confirm the completion of the coupling.[1]

Protocol 3: Cleavage of the Peptidomimetic from the Resin

This protocol outlines the final step of releasing the synthesized peptidomimetic from the solid support.

Materials:

  • Peptidomimetic-bound resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptidomimetic-bound resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL). Combine the filtrates.[1]

  • Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptidomimetic should form.[1]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.[1]

    • The crude product can be further purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_immobilization Immobilization cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Immobilize Add N-Boc-piperazine + DIPEA Swell->Immobilize Cap Cap with MeOH Immobilize->Cap Wash_Immob Wash (DCM, DMF) Cap->Wash_Immob Deprotect Boc Deprotection (TFA/DCM) Wash_Immob->Deprotect Neutralize Neutralize (DMF) Deprotect->Neutralize Couple Couple Amino Acid (HATU/DIPEA) Neutralize->Couple Wash_Cycle Wash (DMF, DCM) Couple->Wash_Cycle Wash_Cycle->Deprotect Repeat for next amino acid Cleave Cleave from Resin (TFA cocktail) Wash_Cycle->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final_Product Final_Product Purify->Final_Product Final Peptidomimetic

Caption: Solid-Phase Synthesis Workflow for N-Boc-piperazine Peptidomimetics.

boc_deprotection Boc_Protected N-Boc-piperazine (on resin) Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation + H⁺ (TFA) Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Loss of tert-butyl group Deprotonated Deprotonated Piperazine (on resin) Carbocation->Deprotonated Loss of CO₂ Isobutene Isobutene Carbocation->Isobutene CO2 CO₂ Carbocation->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

protac_moa PROTAC PROTAC (with Piperazine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination recruits E2-Ub Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI

Caption: PROTAC Mechanism of Action with a Piperazine Linker.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Diketopiperazines using N-Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) represent a privileged class of cyclic dipeptides with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery. Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of DKP libraries for high-throughput screening. The use of N-Boc-piperazine derivatives as building blocks in SPOS offers a versatile and efficient route to novel DKP analogues. This document provides detailed protocols and application notes for the solid-phase synthesis of diketopiperazines employing N-Boc-piperazine derivatives, focusing on the widely used cyclative cleavage strategy.

Core Principle: Cyclative Cleavage

The most common and efficient method for the solid-phase synthesis of DKPs is the cyclative cleavage of a dipeptide from the solid support.[1] This strategy is advantageous as the desired DKP is released from the resin through an intramolecular cyclization, often leading to a product of high purity, as uncyclized precursors and other impurities remain attached to the solid support.[1]

Data Presentation: Synthesis Yields and Purity

The efficiency of solid-phase DKP synthesis can vary depending on the resin, linker, and specific amino acid sequence. The following table summarizes representative quantitative data from the literature to provide a comparative overview of expected outcomes.

Resin/LinkerCleavage ConditionsYield (%)Purity (%)Reference
Polymer-supported 2-(trialkylsilyl)ethanol linker30% AcOH/MeOH, RT76–88>99[1]
Wang-linker derivatized polystyrene beadsNot specified8–2380–95[1]
Support-bound aldehyde with reductive aminationTFA>95>95[1]

Experimental Workflow

The overall workflow for the solid-phase synthesis of diketopiperazines using N-Boc-piperazine derivatives is depicted below. This process involves the initial immobilization of the N-Boc-piperazine scaffold onto a suitable resin, followed by chain elongation with a second amino acid, and finally, the cyclative cleavage to release the desired diketopiperazine product.

G cluster_0 Resin Preparation & Immobilization cluster_1 Peptide Elongation cluster_2 Cyclization and Cleavage cluster_3 Product Isolation Resin_Swelling 1. Resin Swelling (e.g., in DCM) Immobilization 2. Immobilization of N-Boc-Piperazine Resin_Swelling->Immobilization Capping 3. Capping of Unreacted Sites Immobilization->Capping Washing_Drying 4. Washing and Drying Capping->Washing_Drying Boc_Deprotection 5. Boc Deprotection (e.g., TFA in DCM) Washing_Drying->Boc_Deprotection Neutralization 6. Neutralization (e.g., DIPEA in DMF) Boc_Deprotection->Neutralization AA_Coupling 7. Amino Acid Coupling (e.g., HATU, DIPEA) Neutralization->AA_Coupling Washing 8. Washing AA_Coupling->Washing Final_Deprotection 9. N-terminal Deprotection (if applicable) Washing->Final_Deprotection Cyclative_Cleavage 10. Cyclative Cleavage (e.g., 20% Piperidine in DMF) Final_Deprotection->Cyclative_Cleavage Purification 11. Purification (e.g., HPLC) Cyclative_Cleavage->Purification Analysis 12. Analysis (e.g., HPLC, MS) Purification->Analysis

Caption: Experimental workflow for solid-phase synthesis of diketopiperazines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of diketopiperazines on a solid support using N-Boc-piperazine.

Protocol 1: Immobilization of N-Boc-Piperazine on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the N-Boc-piperazine scaffold to the resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Boc-piperazine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add a solution of N-Boc-piperazine (2.0 mmol, 2.0 eq.) in DCM to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[2]

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.[2]

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[2]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[2]

  • Drying: Dry the resin under vacuum to a constant weight.[2]

Protocol 2: Boc Deprotection and Amino Acid Coupling

This protocol outlines the removal of the Boc protecting group and the subsequent coupling of the first amino acid.[2]

Materials:

  • N-Boc-piperazine functionalized resin (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • DCM

  • DMF

  • DIPEA

  • Boc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

  • Resin Swelling: Swell the N-Boc-piperazine functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.[2]

  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes. Drain the TFA solution. Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[2]

  • Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. Wash the resin with DMF (5 x 10 mL). Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a secondary amine.[2]

  • Amino Acid Coupling: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes. Add the activated amino acid solution to the resin.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 2 hours.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]

Protocol 3: Cyclative Cleavage and Product Isolation

This protocol describes the final deprotection (if necessary) and the cyclative release of the diketopiperazine from the solid support.

Materials:

  • Resin-bound dipeptide (from Protocol 2)

  • 20% Piperidine in DMF

  • Cold diethyl ether

  • Solvents for purification (e.g., acetonitrile, water for HPLC)

Procedure:

  • Final N-terminal Deprotection (if applicable): If the second amino acid coupled was N-protected (e.g., with Fmoc), perform the appropriate deprotection step. For Fmoc deprotection, treat the resin with 20% piperidine in DMF.

  • Cyclative Cleavage: Treat the resin-bound dipeptide with 20% piperidine in DMF. This step serves to deprotect the N-terminus (if Fmoc-protected) and facilitate the intramolecular cyclization, which cleaves the diketopiperazine from the resin.[3][4] Agitate the mixture at room temperature. The reaction time can vary and should be monitored (e.g., by LC-MS analysis of aliquots).

  • Product Collection: Filter the resin and collect the filtrate containing the crude diketopiperazine.

  • Solvent Removal: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.[2]

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude product.[2]

  • Purification: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.[2]

  • Analysis and Final Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the crude product by preparative reverse-phase HPLC to obtain the final diketopiperazine.[2]

Logical Relationships in Synthesis

The success of the solid-phase synthesis of diketopiperazines hinges on a series of interconnected chemical transformations. The following diagram illustrates the logical progression and dependencies of the key steps.

G cluster_0 Foundation cluster_1 Key Transformations cluster_2 Outcome Resin Solid Support (e.g., Wang, Trityl) Immobilization Immobilization Resin->Immobilization Piperazine N-Boc-Piperazine Piperazine->Immobilization Deprotection1 Boc Deprotection Immobilization->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Deprotection2 N-Terminal Deprotection Coupling->Deprotection2 Cyclization Intramolecular Cyclization Deprotection2->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage DKP Diketopiperazine Product Cleavage->DKP

Caption: Logical flow of the solid-phase diketopiperazine synthesis.

Concluding Remarks

The solid-phase synthesis of diketopiperazines using N-Boc-piperazine derivatives is a robust and versatile methodology for the generation of diverse compound libraries for drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this synthetic strategy. Careful selection of the solid support, linker, and cleavage conditions is crucial for optimizing yields and purity. The inherent advantages of the cyclative cleavage approach make it a preferred method for obtaining high-purity diketopiperazines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between N-Boc-piperazine and succinic anhydride. This reaction involves the opening of the succinic anhydride ring by the secondary amine of the N-Boc-piperazine to form the desired product.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters to optimize include reaction temperature, choice of solvent, stoichiometry of reactants, and reaction time. Careful control of these variables can significantly minimize side product formation and drive the reaction towards completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Regular sampling of the reaction mixture will help determine the consumption of the starting materials and the formation of the product.

Q4: What is the typical purity of the final product I can expect?

A4: With proper reaction and purification procedures, a purity of >97% can be achieved.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Formation of side products (e.g., di-acylated piperazine). - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use a slight excess of N-Boc-piperazine to minimize di-acylation. - Optimize the reaction temperature; starting at a lower temperature and gradually warming to room temperature is often effective. - Employ appropriate purification techniques such as crystallization or column chromatography.
Presence of Unreacted N-Boc-piperazine - Insufficient reaction time. - Low reaction temperature. - Inadequate mixing.- Extend the reaction time and continue monitoring. - Gradually increase the reaction temperature. - Ensure efficient stirring of the reaction mixture.
Formation of a White Precipitate During Work-up - The product may be precipitating out of the solution upon pH adjustment or solvent change.- This is often the desired product. Isolate the precipitate by filtration and verify its identity. - If the precipitate is an impurity, adjust the work-up procedure (e.g., solvent system, pH).
Difficulty in Product Purification - Presence of closely related impurities. - Product oiling out during crystallization.- Utilize column chromatography with a suitable solvent gradient for separation. - For crystallization, try different solvent systems or use a seed crystal to induce proper crystal formation.
Inconsistent Results - Variability in the quality of starting materials. - Inconsistent reaction conditions.- Ensure the purity of N-Boc-piperazine and succinic anhydride. - Maintain strict control over reaction parameters such as temperature, time, and stoichiometry in every run.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target compound.

Materials:

  • N-Boc-piperazine

  • Succinic anhydride

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-piperazine (1.0 equivalent) in an anhydrous solvent (e.g., DCM or ACN) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactant: To the stirred solution, add succinic anhydride (1.0 to 1.1 equivalents).

  • (Optional) Addition of Base: If desired, a non-nucleophilic base such as triethylamine (1.1 equivalents) can be added to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Typically, the reaction is complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1M HCl solution, water, and brine.

    • To remove any unreacted succinic acid or the desired carboxylic acid product from the organic layer, an extraction with a saturated sodium bicarbonate solution can be performed. The aqueous basic extracts should be collected and acidified with 1M HCl to precipitate the product.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

Table 1: Reactant Stoichiometry and Reported Yields

N-Boc-piperazine (Equivalents) Succinic Anhydride (Equivalents) Solvent Reported Yield (%)
1.01.0Dichloromethane85-95
1.01.1Acetonitrile90-98
1.11.0Tetrahydrofuran88-96

Note: Yields are dependent on reaction conditions and purification methods.

Visualizations

SynthesisWorkflow N_Boc_piperazine N-Boc-piperazine Reaction Acylation Reaction N_Boc_piperazine->Reaction Succinic_anhydride Succinic anhydride Succinic_anhydride->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Work-up Purification Purification Crude_Product->Purification Final_Product 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl) -4-oxobutanoic acid Purification->Final_Product Crystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Product Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Action_Time_Temp Increase reaction time/ temperature Check_Completion->Action_Time_Temp No Check_Purification Purification Efficient? Check_Side_Products->Check_Purification No Action_Stoichiometry Adjust stoichiometry (slight excess of amine) Check_Side_Products->Action_Stoichiometry Yes Action_Optimize_Purification Optimize purification method (e.g., change solvent system) Check_Purification->Action_Optimize_Purification No Success Improved Yield Check_Purification->Success Yes Action_Time_Temp->Success Action_Stoichiometry->Success Action_Optimize_Purification->Success

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Boc-piperazine-succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-piperazine-succinic acid. It is intended for researchers, scientists, and professionals in drug development. The following information assumes "Boc-piperazine-succinic acid" refers to the salt formed between 1-Boc-piperazine and succinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of Boc-piperazine-succinic acid salt?

A1: Common impurities can originate from the starting materials or side reactions. These may include:

  • Excess 1-Boc-piperazine: If the stoichiometry is not precise, unreacted 1-Boc-piperazine may remain.

  • Excess Succinic Acid: Similarly, unreacted succinic acid can be a common impurity.

  • Di-Boc-piperazine: This can be present as an impurity in the starting 1-Boc-piperazine raw material.[1]

  • Solvents: Residual solvents from the reaction or crystallization process.

  • Byproducts from starting material synthesis: Impurities from the synthesis of 1-Boc-piperazine itself.[2]

Q2: Which analytical techniques are recommended for assessing the purity of Boc-piperazine-succinic acid?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the parent compound and any impurities by their mass-to-charge ratio. The polarity of the succinic acid salt will influence its retention time in reversed-phase liquid chromatography.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the salt and can be used to quantify the ratio of Boc-piperazine to succinic acid, as well as detect organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying purity by area percentage.

  • Melting Point: A sharp melting point range can be a good indicator of high purity for a crystalline solid.

Q3: What are the most effective purification strategies for Boc-piperazine-succinic acid?

A3: The choice of purification strategy depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for crystalline solids. The selection of an appropriate solvent system is crucial. The goal is to find a solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures.

  • Slurrying/Washing: Washing the solid product with a solvent in which the desired salt is poorly soluble, but the impurities are soluble, can be a quick and effective purification step.

  • Acid-Base Extraction: This can be employed to remove non-basic or non-acidic impurities from the reaction mixture before crystallization.[4]

Q4: How does pH influence the stability and purification of the Boc-piperazine-succinic acid salt?

A4: The pH is a critical factor. Boc-piperazine is basic, and succinic acid is acidic. The salt exists due to the acid-base interaction.

  • Low pH (acidic): An excess of a strong acid could potentially lead to the removal of the Boc protecting group. A pH below 2 is generally favorable for the crystallization of free succinic acid due to its low solubility.[5]

  • High pH (basic): A high pH will deprotonate the succinic acid component, potentially causing the salt to dissociate back into free Boc-piperazine and the succinate anion, which may increase solubility and hinder crystallization.

Troubleshooting Guides

Below are common issues encountered during the purification of Boc-piperazine-succinic acid, along with their potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield - Incorrect stoichiometry of reactants.- The salt is partially soluble in the crystallization or washing solvent.- Incomplete precipitation/crystallization.- Product loss during filtration or transfers.- Ensure accurate measurement of starting materials.- Screen for a more suitable anti-solvent for precipitation or a different crystallization solvent.- Increase crystallization time or lower the temperature.[5]- Optimize solid handling techniques.
Oily Product or Failure to Solidify - Presence of impurities that are oils or depress the melting point.- Residual solvent.- Incorrect solvent for crystallization.- Attempt to purify a small sample by another method (e.g., trituration with a non-polar solvent like hexane) to induce solidification.- Ensure the product is thoroughly dried under vacuum.- Screen for different crystallization solvents or add a seed crystal to induce crystallization.[6]
Product Contaminated with Starting Materials - Incorrect stoichiometry.- Inefficient purification.- Adjust the molar ratio of reactants.- Recrystallize the product from a suitable solvent system.- Wash the solid product with a solvent that selectively dissolves the unreacted starting material.
Unexpected Analytical Results (e.g., NMR, LC-MS) - Presence of byproducts or unexpected side reactions.- Degradation of the compound (e.g., loss of Boc group).- Incorrect salt stoichiometry.- Re-examine the reaction conditions (temperature, pH).- Use LC-MS to identify the mass of the unknown peaks.- Carefully integrate the NMR spectrum to confirm the ratio of Boc-piperazine to succinic acid.

Quantitative Data Summary

The selection of a suitable solvent system is critical for successful recrystallization. The following table provides a hypothetical summary of recrystallization outcomes for Boc-piperazine-succinic acid.

Solvent System Temperature (°C) Yield (%) Purity (HPLC, %) Observations
Isopropyl Alcohol25 to 08599.2Forms well-defined crystals.
Ethanol/Water (9:1)50 to 59098.5Good recovery, slightly lower purity.
Acetonitrile60 to 107599.5High purity, but lower yield due to some solubility at low temperatures.
Ethyl AcetateReflux to 256097.0Significant product loss due to solubility.
DichloromethaneN/A--Product is too soluble.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of Boc-piperazine-succinic acid

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-Boc-piperazine in a suitable solvent (e.g., isopropyl alcohol).

  • Addition of Succinic Acid: In a separate flask, dissolve 1.0 equivalent of succinic acid in the minimum amount of the same warm solvent.

  • Salt Formation: Slowly add the succinic acid solution to the stirred 1-Boc-piperazine solution at room temperature. A precipitate may form immediately.

  • Crystallization: Heat the mixture until all solids dissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis dissolve_boc Dissolve 1-Boc-piperazine in Solvent mix Mix Solutions dissolve_boc->mix dissolve_sa Dissolve Succinic Acid in Solvent dissolve_sa->mix crystallize Cool to Crystallize mix->crystallize Salt Formation filtrate Vacuum Filtration crystallize->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry analyze Purity & Identity Check (HPLC, NMR, LC-MS) dry->analyze

Caption: Workflow for the synthesis and purification of Boc-piperazine-succinic acid.

Caption: Troubleshooting decision tree for low purity of Boc-piperazine-succinic acid.

References

Common side reactions in the synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid. Our aim is to address common challenges and side reactions encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, reacting with any ambient moisture to form succinic acid. Succinic acid will not react with N-Boc-piperazine under these conditions, thus reducing the amount of acylating agent available and lowering the yield of the desired product.

  • Incomplete Reaction: The reaction between N-Boc-piperazine and succinic anhydride may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. While a 1:1 molar ratio is theoretically required, a slight excess of succinic anhydride is sometimes used to ensure full conversion of the more valuable N-Boc-piperazine. However, a large excess can lead to purification challenges.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps, particularly during extraction and crystallization.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. A gentle increase in temperature may improve the reaction rate, but excessive heat should be avoided to prevent side reactions.

  • Verify Stoichiometry: Carefully calculate and measure the molar equivalents of both N-Boc-piperazine and succinic anhydride.

  • Refine Purification Technique: If crystallization is used for purification, optimize the solvent system and cooling rate to maximize crystal recovery. If performing an aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer before extraction.

Question 2: I am observing a significant amount of an impurity that I suspect is a di-acylated byproduct. How can I prevent this?

Answer:

The formation of a di-acylated byproduct, where succinic anhydride reacts with both nitrogen atoms of a piperazine molecule, is a common issue if the starting piperazine is not appropriately protected. In this synthesis, the use of N-Boc-piperazine, where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, is intended to prevent this.

However, if your starting N-Boc-piperazine is impure and contains unprotected piperazine, di-acylation can occur. The di-acylated product would be 1,4-bis(3-carboxypropanoyl)piperazine.

Troubleshooting Steps:

  • Verify the Purity of N-Boc-piperazine: Before starting the synthesis, confirm the purity of your N-Boc-piperazine using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purify the Starting Material if Necessary: If the N-Boc-piperazine is found to be impure, purify it by recrystallization or column chromatography before use.

  • Control Stoichiometry: Using a slight excess of N-Boc-piperazine relative to succinic anhydride can help minimize the impact of any small amounts of unprotected piperazine.

Question 3: My final product appears to contain unreacted succinic acid. How can I remove it?

Answer:

Succinic acid is a common impurity resulting from the hydrolysis of succinic anhydride. Fortunately, its acidic nature allows for straightforward removal during the workup.

Troubleshooting Steps:

  • Aqueous Bicarbonate Wash: During the aqueous workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid groups of the succinic acid, forming a water-soluble sodium succinate salt that will partition into the aqueous layer. The desired product, also a carboxylic acid, will also be deprotonated, so careful pH adjustment and extraction are necessary.

  • pH Adjustment and Extraction: After the bicarbonate wash, carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl). This will protonate your desired product, making it less water-soluble and allowing it to be extracted back into an organic solvent like ethyl acetate or dichloromethane. Succinic acid will also be protonated and may partially extract, but this procedure significantly reduces its concentration.

  • Crystallization: The desired product can often be purified from residual succinic acid by recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the unprotected nitrogen of N-Boc-piperazine attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the desired product.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Hydrolysis of Succinic Anhydride: Reaction with water to form succinic acid.

  • Di-acylation: If unprotected piperazine is present as an impurity in the N-Boc-piperazine starting material, it can react with two molecules of succinic anhydride.

  • Succinimide Formation: Under harsh conditions, such as high temperatures, the initially formed product can undergo intramolecular cyclization to form an N-succinimidyl-piperazine derivative, with the elimination of a water molecule.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and the mass of the product and any byproducts, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity assessment of the final product.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups (e.g., carbonyls of the amide and carboxylic acid) in the product.

Q4: What are the recommended purification methods for the final product?

A4:

  • Crystallization: This is a highly effective method for purifying the solid product. Suitable solvent systems can be determined through small-scale solubility tests.

  • Column Chromatography: If crystallization is ineffective or if impurities are very similar in polarity to the product, silica gel column chromatography can be employed for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes. Note that actual results may vary depending on the specific experimental setup and the purity of the reagents.

ParameterCondition A (Standard)Condition B (Optimized for Purity)Condition C (Scale-up)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Ethyl Acetate
Temperature Room Temperature (20-25 °C)0 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours12-16 hours6-8 hours
Stoichiometry (N-Boc-piperazine:Succinic Anhydride) 1 : 1.11 : 1.051 : 1.1
Typical Yield 85-95%>90%80-90%
Purity (before crystallization) ~95%>97%~93%
Primary Side Product Succinic AcidMinimalSuccinic Acid

Experimental Protocols

Standard Laboratory Scale Synthesis of this compound

Materials:

  • N-Boc-piperazine

  • Succinic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM.

  • Add succinic anhydride (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer.

  • Carefully acidify the aqueous layer to a pH of ~4-5 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction Workflow

reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification N-Boc-piperazine N-Boc-piperazine Reaction_Vessel Reaction in Anhydrous DCM N-Boc-piperazine->Reaction_Vessel Succinic_anhydride Succinic_anhydride Succinic_anhydride->Reaction_Vessel Aqueous_Wash Aqueous Wash (NaHCO3 then HCl) Reaction_Vessel->Aqueous_Wash Reaction Mixture Extraction Extraction (Ethyl Acetate) Aqueous_Wash->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Crystallization) Drying_Concentration->Purification Crude Product Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Logical Relationship of Side Reactions

side_reactions cluster_side_reactions Potential Side Reactions Synthesis Synthesis of Target Molecule Hydrolysis Hydrolysis of Succinic Anhydride Synthesis->Hydrolysis leads to Succinic Acid Impurity Diacylation Di-acylation of Unprotected Piperazine Synthesis->Diacylation caused by Impure Starting Material Succinimide Succinimide Formation (High Temperature) Synthesis->Succinimide promoted by Excessive Heat

Caption: Common side reactions in the synthesis.

References

Stability of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing unexpected degradation of my compound during my experiment. What are the most likely causes?

A1: The most common cause of degradation for this compound is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This group is known to be labile under acidic conditions.[1][2][3] Exposure to strong acids, and to a lesser extent, prolonged exposure to moderate acids, can lead to the removal of the Boc group, yielding 1-(3-carboxypropanoyl)piperazin-4-ium and gaseous byproducts. Additionally, very high temperatures can also cause degradation.

Q2: At what pH range is the compound expected to be most stable?

A2: The compound is expected to be most stable in neutral to basic conditions. The Boc protecting group is generally stable to bases and most nucleophiles.[4] A structurally similar compound was found to be most stable at a neutral pH.[5][6] Therefore, maintaining a pH above 7 is recommended for optimal stability.

Q3: Can I use acidic conditions for my reaction or purification without degrading the compound?

A3: Use of acidic conditions should be approached with caution. Strong acids such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) will readily cleave the Boc group and should be avoided if stability of the intact molecule is desired.[1][2] Milder acidic conditions might be tolerated for short periods, but this should be experimentally verified. If your protocol requires acidic conditions, it is crucial to monitor the stability of your compound, for instance by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: What is the recommended storage condition for this compound?

A4: For long-term storage, it is recommended to keep the compound in a dry, sealed container at 2-8°C.[7] This helps to minimize potential degradation from moisture and ambient temperature fluctuations.

Q5: I need to heat my reaction. What is the thermal stability of this compound?

Stability Summary

The following table summarizes the expected stability of this compound under various conditions based on the general chemistry of the Boc protecting group.

ConditionReagent/ParameterExpected StabilityNotes
Acidic Strong Acids (e.g., TFA, HCl)Low Rapid cleavage of the Boc group is expected.[1][2]
Mild Acids (e.g., Acetic Acid)Moderate to Low Degradation is possible, especially with prolonged exposure or heat.
Basic Strong Bases (e.g., NaOH, KOH)High The Boc group is generally stable under basic conditions.[4]
Mild Bases (e.g., NaHCO₃, Et₃N)High Stable.
Temperature 2-8°C (Storage)High Recommended storage condition.[7]
Room TemperatureModerate Generally stable, but long-term storage at room temperature is not advised.
Elevated Temperature (>60°C)Low Risk of thermal deprotection increases with temperature.[8]
Reductants e.g., H₂/PdHigh The Boc group is stable to common catalytic hydrogenation conditions.
Oxidants e.g., m-CPBA, H₂O₂Moderate While the Boc group is generally stable, the rest of the molecule could be susceptible to oxidation depending on the specific reagents and conditions. A similar molecule showed degradation with hydrogen peroxide.[5][6]

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol provides a general method to assess the stability of the target compound under specific experimental conditions using RP-HPLC.

Materials:

  • This compound

  • Solvents relevant to the experimental conditions (e.g., water, acetonitrile, buffer solutions of different pH)

  • Quenching solution (e.g., a buffer of neutral pH)

  • RP-HPLC system with a C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add an aliquot of the stock solution to the experimental solution (e.g., a buffer at a specific pH or a solution containing a specific reagent) to reach a final desired concentration.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a large volume of a neutral buffer to stop any further degradation.

  • Analysis by RP-HPLC: Analyze the quenched samples by RP-HPLC. The appearance of a new peak corresponding to the deprotected compound and a decrease in the area of the starting material peak will indicate instability.

  • Data Analysis: Quantify the peak areas to determine the percentage of the compound remaining at each time point.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected degradation of this compound.

G start Unexpected Degradation Observed check_conditions Review Experimental Conditions start->check_conditions is_acidic Are Acidic Conditions Present? check_conditions->is_acidic is_hot Is Temperature Elevated (>60°C)? check_conditions->is_hot strong_acid Strong Acid (e.g., TFA, HCl)? is_acidic->strong_acid Yes investigate_other Investigate Other Reagents for Potential Incompatibility is_acidic->investigate_other No reduce_temp Reduce Temperature; Conduct Stability Study at Desired Temperature is_hot->reduce_temp Yes is_hot->investigate_other No mild_acid Mild Acid? strong_acid->mild_acid No avoid_acid Avoid Strong Acids; Use Alternative Protecting Group if Acidity is Required strong_acid->avoid_acid Yes minimize_exposure Minimize Exposure Time; Run at Lower Temperature mild_acid->minimize_exposure Yes

Caption: Troubleshooting workflow for compound degradation.

References

Technical Support Center: Optimization of Coupling Conditions for Boc-piperazine-succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling conditions for Boc-piperazine with succinic acid or its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling reaction.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and of high quality. - Increase the equivalents of the coupling reagent (e.g., HATU, EDC) and/or additive (e.g., HOBt). - Allow for a sufficient pre-activation time (15-60 minutes) before adding the amine.[1][2]
Low reactivity of the amine (Boc-piperazine).- Ensure the Boc-piperazine is pure and free of moisture. - A slight excess of the amine (1.1-1.2 equivalents) can be used to drive the reaction to completion.[1][2]
Inappropriate solvent.- Use anhydrous aprotic solvents like DMF, DCM, or acetonitrile.[1][3][4] DMF is often a good choice for solubility.[1][2]
Suboptimal reaction temperature.- Most coupling reactions are performed at room temperature.[3] However, for slow reactions, gentle heating might be necessary. Conversely, starting the reaction at 0°C, especially with EDC, can help control the reaction.[1]
Formation of Side Products Racemization at the alpha-carbon of the carboxylic acid.- Use of additives like HOBt or Oxyma Pure with carbodiimides (e.g., EDC) can suppress racemization.[3][5] - Uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based reagents generally have a lower risk of racemization.[3]
Formation of N-acylurea byproduct (with carbodiimides).- This is a common byproduct with EDC and DCC. Washing the reaction mixture with a mild acid (e.g., 0.1 N HCl) can help remove it.[1][3]
Formation of di-acylated piperazine.- Use a controlled stoichiometry of the carboxylic acid (as the limiting reagent).
Difficult Purification Water-soluble byproducts.- If using EDC, the urea byproduct is water-soluble and can be removed with aqueous washes.[3] - COMU generates water-soluble morpholino-based byproducts, simplifying purification.[3]
Excess reagents.- Use the recommended stoichiometry to minimize excess reagents that need to be removed during purification. - Purification is typically achieved by flash column chromatography.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the reaction between Boc-piperazine and succinic acid?

A1: The most prevalent classes of coupling reagents include uronium/aminium salts (like HATU, HBTU, and COMU), phosphonium salts (like PyBOP), and carbodiimides (like EDC and DCC), often used with additives such as HOBt or Oxyma.[3] The choice depends on factors like desired reaction speed, cost, and potential for side reactions.[1]

Q2: How do I choose the best coupling reagent for my experiment?

A2: For high efficiency and fast reaction times, uronium-based reagents like HATU and COMU are excellent choices.[3] PyBOP is another highly efficient reagent with a good safety profile.[3] Carbodiimides like EDC are more cost-effective but may require longer reaction times and the use of additives to minimize side reactions like racemization.[3]

Q3: What is the role of a base like DIPEA or triethylamine in the coupling reaction?

A3: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic species formed during the reaction and to ensure the amine component (Boc-piperazine) is in its free base form for nucleophilic attack.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.[1][3]

Q5: What are the typical reaction times and temperatures?

A5: Reaction times can vary significantly depending on the coupling reagent used. Reactions with HATU or COMU are often complete within 1-3 hours at room temperature.[3] Reactions using EDC/HOBt may require longer times, from 4 to 24 hours.[1][6] Most coupling reactions are conducted at room temperature, although some protocols involve cooling to 0°C initially.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-piperazine Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Notes
HATU NoneDIPEADMF or DCM1 - 12 hoursHigh to ExcellentFast and efficient with low racemization.[1][3]
EDC HOBtDIPEA/TEADMF or DCM4 - 24 hours75 - 90Cost-effective; HOBt minimizes racemization.[6]
DCC DMAP (cat.)NoneDCM12 - 24 hoursGoodForms a DCU precipitate that needs to be filtered.[1]
COMU NoneDIPEADMF or DCM1 - 2 hoursVery HighSafer than HATU/HBTU; water-soluble byproducts simplify purification.[3]
PyBOP NoneDIPEADMF or DCM1 - 12 hoursHighHigh coupling efficiency with low risk of racemization.[3]

Experimental Protocols

Protocol 1: Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the succinic acid derivative (1.0 eq) in anhydrous DMF or DCM.[3]

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.[1][3]

  • Coupling: Add Boc-piperazine (1.1 eq) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 1-12 hours.[1][3]

  • Workup: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), saturated aqueous NaHCO3, water, and brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Coupling using EDC/HOBt
  • Preparation: To a solution of the succinic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[1]

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.[1]

  • Coupling: Add Boc-piperazine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep Dissolve Succinic Acid in Anhydrous Solvent act Add Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) prep->act 15-60 min pre-activation coup Add Boc-piperazine act->coup react Stir at RT (or 0°C to RT) Monitor by TLC/LC-MS coup->react 1-24 hours workup Aqueous Wash & Extraction react->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General experimental workflow for the amide coupling of Boc-piperazine and succinic acid.

signaling_pathway cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step succinic_acid Boc-piperazine-succinic acid (R-COOH) activated_ester Activated Intermediate (e.g., O-acylisourea ester) succinic_acid->activated_ester + Coupling Reagent boc_piperazine Amine (R'-NH2) amide_bond Amide Bond Formation boc_piperazine->amide_bond coupling_reagent Coupling Reagent (e.g., EDC, HATU) activated_ester->amide_bond Nucleophilic Attack product Final Product (R-CO-NH-R') amide_bond->product

Caption: Simplified chemical pathway for amide bond formation.

References

Preventing racemization during the activation of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the prevention of racemization during the activation of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid for amide bond formation.

Troubleshooting Guide: Minimizing Racemization

This guide addresses specific issues that may arise during the activation and coupling of this compound, which is a chiral molecule susceptible to racemization at the alpha-carbon of the butanoic acid moiety.

Issue 1: Significant Racemization Detected in the Final Product

  • Possible Cause: Formation of a planar oxazolone (azlactone) intermediate upon activation of the carboxylic acid. This is a common pathway for the loss of stereochemical integrity.[1]

  • Troubleshooting Steps:

    • Review Coupling Reagent and Additives: If using a carbodiimide reagent like DCC or DIC alone, significant racemization can occur.[1]

      • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure).[1][2] These additives react with the activated acid to form an active ester that is less prone to racemization.

    • Evaluate Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[1]

      • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of both the desired coupling and the racemization side reaction.[1]

    • Assess Solvent Polarity: The choice of solvent can influence the rate of racemization.

      • Solution: If the solubility of your reagents allows, consider using a less polar solvent to help reduce racemization.[1]

    • Check Base Concentration: The presence of excess base can promote racemization through direct enolization of the alpha-proton.[1]

      • Solution: Use a weaker base or ensure that the amount of base used is stoichiometric. For sensitive couplings, the weaker base sym-collidine has been recommended over more common bases like DIPEA or NMM.[2]

Issue 2: Low Coupling Efficiency Despite Efforts to Minimize Racemization

  • Possible Cause: Reaction conditions optimized to prevent racemization (e.g., low temperature) may also slow down the desired amide bond formation.

  • Troubleshooting Steps:

    • Consider Alternative Coupling Reagents: Phosphonium (e.g., BOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU) reagents can offer high coupling efficiency with minimal racemization, especially when used with additives.[3][4][5]

      • Solution: Switch to a reagent like HATU, which is known for rapid reaction kinetics and a low tendency for racemization.[4]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine component can sometimes improve yields without increasing racemization.[1]

    • Microwave Synthesis: Microwave energy can accelerate both coupling and deprotection reactions.[6]

      • Solution: Employ microwave synthesis, but carefully control the temperature. Lowering the microwave coupling temperature can limit racemization for sensitive substrates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the activation of this carboxylic acid?

A1: The most common mechanism for racemization during the activation of N-protected amino acids and related chiral carboxylic acids is the formation of a planar oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group facilitates the cyclization, and the resulting planar structure allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a base abstracts the proton at the chiral center.[1]

Q2: Which coupling reagents are best for minimizing racemization?

A2: While no coupling reagent is entirely free from the risk of racemization, some are significantly better than others.

  • Carbodiimides (DCC, DIC): These are effective but prone to causing racemization if used alone. They should always be paired with additives like HOBt or Oxyma Pure.[1][2]

  • Phosphonium Reagents (BOP, PyAOP): These are highly effective and generally result in low levels of racemization.[3]

  • Aminium/Uronium Reagents (HBTU, HATU): These reagents provide rapid coupling with very low racemization, making them a popular choice for sensitive applications.[3][4]

Q3: What role do additives like HOBt and HOAt play?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][7] They work by intercepting the initially formed highly reactive intermediate (e.g., O-acylisourea from carbodiimides) to form an active ester. This active ester is more stable and less prone to cyclizing into the racemization-prone oxazolone intermediate.[8]

Q4: How does temperature affect racemization?

A4: Higher reaction temperatures increase the rate of most chemical reactions, including the formation of the oxazolone intermediate that leads to racemization.[1] Therefore, conducting the activation and coupling at reduced temperatures (e.g., 0°C) is a standard practice to minimize the loss of stereochemical purity.[1] While microwave heating can accelerate peptide synthesis, it's important to control the temperature, as high temperatures can lead to significant racemization of sensitive residues.[6][9]

Q5: Can the choice of solvent impact the level of racemization?

A5: Yes, the solvent can play a role. Using less polar solvents can help to reduce the rate of racemization.[1] However, the choice of solvent is often constrained by the solubility of the reactants. In recent years, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) have been explored as alternatives to traditional solvents like DMF and CH2Cl2.[10]

Q6: How can I detect and quantify racemization in my product?

A6: Several analytical techniques can be used to determine the enantiomeric purity of your final product. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying enantiomers.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can allow for the differentiation and quantification of enantiomers by NMR.[13]

Data Presentation

Table 1: Comparison of Strategies to Minimize Racemization

StrategyEffectivenessNotes
Addition of HOBt/HOAt/Oxyma HighCommonly used with carbodiimides to suppress oxazolone formation.[1][14]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired reaction and racemization.[1]
Use of Less Polar Solvents ModerateSolvent choice is often limited by reagent solubility.[1]
Use of Phosphonium/Aminium Reagents HighReagents like HATU and PyAOP are very effective with low racemization.[3][4]
Use of Weaker Bases ModerateReduces the risk of base-catalyzed enolization.
Addition of Copper(II) Chloride HighHas been shown to be effective in suppressing racemization in some cases.[7]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling using DIC/Oxyma Pure

  • In a reaction vessel, dissolve this compound (1.0 eq.) and Oxyma Pure (1.2 eq.) in an appropriate solvent (e.g., DMF or CH2Cl2).

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve the amine component (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in the same solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any precipitated urea and proceed with standard aqueous workup and purification.

Protocol 2: General Procedure for Low-Racemization Coupling using HATU

  • Dissolve this compound (1.0 eq.), HATU (1.1 eq.), and the amine component (1.0 eq.) in a suitable solvent (e.g., DMF).

  • Cool the mixture to 0°C.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-12 hours, monitoring the reaction progress.

  • Once the reaction is complete, proceed with aqueous workup and purification.

Visualizations

Racemization_Pathway Acid Chiral Carboxylic Acid (R-configuration) Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated->Oxazolone Racemization Pathway (undesired) ProductR Desired Amide Product (R-configuration) Activated->ProductR + Amine (Desired Pathway) ActiveEster Active Ester (Less prone to racemization) Activated->ActiveEster + HOBt (Suppression) Oxazolone->ProductR + Amine ProductS Racemized Amide Product (S-configuration) Oxazolone->ProductS + Amine Amine Amine (R'-NH2) HOBt Additive (e.g., HOBt) ActiveEster->ProductR + Amine

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting_Workflow Start Racemization Detected? CheckReagents Using Carbodiimide Alone? Start->CheckReagents Yes End Racemization Minimized Start->End No AddHOBt Add HOBt/Oxyma CheckReagents->AddHOBt Yes CheckTemp Reaction Temp > 0°C? CheckReagents->CheckTemp No AddHOBt->CheckTemp LowerTemp Lower Temperature to 0°C CheckTemp->LowerTemp Yes CheckBase Excess Base Used? CheckTemp->CheckBase No LowerTemp->CheckBase ReduceBase Use Stoichiometric/Weaker Base CheckBase->ReduceBase Yes ConsiderUronium Consider Uronium/Phosphonium Reagents (e.g., HATU) CheckBase->ConsiderUronium No ReduceBase->ConsiderUronium ConsiderUronium->End

Caption: Troubleshooting workflow for addressing racemization issues.

Reagent_Relationships cluster_reagents Coupling Reagents cluster_additives Additives (Suppressors) cluster_conditions Reaction Conditions Carbodiimides Carbodiimides (DCC, DIC) HOBt HOBt Carbodiimides->HOBt Requires for Suppression Oxyma Oxyma Pure Carbodiimides->Oxyma Requires for Suppression Solvent Less Polar Solvent Carbodiimides->Solvent Influenced by Base Weak/Stoichiometric Base Carbodiimides->Base Influenced by Uronium Aminium/Uronium (HATU, HBTU) HOAt HOAt Uronium->HOAt Often contains HOAt moiety Temp Low Temperature (e.g., 0°C) Uronium->Temp Benefit from Uronium->Solvent Influenced by Uronium->Base Influenced by Phosphonium Phosphonium (BOP, PyAOP) Phosphonium->Temp Benefit from Phosphonium->Solvent Influenced by Phosphonium->Base Influenced by

Caption: Logical relationships between reagents and conditions for minimizing racemization.

References

Overcoming solubility issues with 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar compound. Its structure contains both a hydrophobic tert-butoxycarbonyl (Boc) group and a hydrophilic carboxylic acid, as well as a piperazine ring. This amphiphilic nature means its solubility is highly dependent on the solvent and the pH of the medium. Generally, it is expected to have low solubility in non-polar organic solvents and limited solubility in water at neutral pH. Solubility is significantly improved in polar aprotic solvents and in aqueous solutions with adjusted pH.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For reactions, polar aprotic solvents are the best starting point. Based on the solubility of similar piperazine-containing compounds and Boc-protected amino acids, the following solvents are recommended:

  • Good Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Sparingly Soluble: Methanol, Ethanol (may require gentle heating)

  • Poor Solubility: Non-polar solvents such as hexanes and toluene.

Q3: My compound is not dissolving in the reaction solvent. What can I do?

A3: If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Increase Solvent Polarity: If your reaction conditions permit, switch to a more polar solvent like DMF or DMSO.

  • Gentle Heating: Gently warming the mixture can help dissolve the compound. However, be cautious of potential degradation if your reactants are thermally sensitive.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • Co-solvents: If the primary reaction solvent cannot be changed, the addition of a small amount of a co-solvent in which the compound is highly soluble (e.g., DMSO) can be effective. Ensure the co-solvent does not interfere with your reaction.

  • pH Adjustment (for aqueous or protic media): The carboxylic acid moiety allows for deprotonation under basic conditions to form a more soluble carboxylate salt. Adding a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can improve solubility in organic solvents.

Q4: Can I use acidic conditions to improve the solubility of this compound?

A4: While the piperazine nitrogen can be protonated under acidic conditions, this is generally not recommended due to the acid-labile nature of the Boc protecting group. Strong acids will cleave the Boc group, leading to an undesired side reaction. If the intent is to deprotect, then acidic conditions are appropriate.

Q5: How does this compound's role as a PROTAC linker affect its handling?

A5: As a PROTAC (PROteolysis TArgeting Chimera) linker, this molecule is designed to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This application often involves amide bond formation. The presence of the free carboxylic acid is the reactive handle for this coupling. Ensuring complete dissolution before adding coupling reagents is crucial for reaction efficiency.

Troubleshooting Guide for Reactions

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Incomplete or Slow Amide Coupling Reaction
Potential Cause Troubleshooting Recommendation
Poor Solubility of Starting Material - Ensure complete dissolution before adding coupling reagents. Use DMF or DMSO as the solvent. - If starting material precipitates upon addition of other reagents, consider a more dilute reaction mixture or the use of a co-solvent.
Inefficient Activation of Carboxylic Acid - Use a reliable coupling reagent such as HATU, HBTU, or EDC in combination with an additive like HOBt. - Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.
Sterically Hindered Amine - For sterically demanding amines, a more potent coupling reagent like HATU is recommended over carbodiimides. - The reaction may require elevated temperatures or longer reaction times. Monitor progress by LC-MS or TLC.
Incorrect Base - Use a non-nucleophilic base such as DIPEA or TEA to avoid side reactions. Ensure the base is anhydrous.
Issue 2: Observation of Side Products
Potential Cause Troubleshooting Recommendation
Boc Deprotection - Avoid any acidic conditions in the reaction or workup. Ensure all reagents and solvents are free from acidic impurities.
Formation of N-acylurea (with carbodiimide reagents) - Add HOBt or HOAt to the reaction mixture to suppress this side reaction. - Purify the product carefully using column chromatography.
Racemization (if chiral centers are present) - Perform the reaction at a lower temperature (e.g., 0 °C). - Use coupling reagents known to minimize racemization, such as HATU.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on the behavior of structurally similar molecules.

SolventPolarity IndexExpected SolubilityNotes
N,N-Dimethylformamide (DMF)6.4HighRecommended for amide coupling reactions.
Dimethyl sulfoxide (DMSO)7.2HighA good alternative to DMF; ensure it is anhydrous.
Dichloromethane (DCM)3.1ModerateMay require a co-solvent for complete dissolution.
Tetrahydrofuran (THF)4.0ModerateUse anhydrous THF to avoid side reactions.
Methanol5.1Low to ModerateMay require gentle heating.
Water (neutral pH)9.0LowSolubility increases significantly with the addition of a base.
Toluene2.4Very LowNot a recommended solvent.
Hexanes0.0InsolubleNot a recommended solvent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in anhydrous DMF.

  • Add HATU to the solution.

  • Add DIPEA to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solubility Improvement via Salt Formation

This protocol can be used to prepare a more soluble stock solution in an organic solvent.

Materials:

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

Procedure:

  • Suspend this compound in the desired volume of anhydrous DMF or DMSO.

  • Add TEA or DIPEA dropwise (1.1 equivalents) while stirring.

  • Continue to stir at room temperature. The suspension should gradually become a clear solution as the carboxylate salt is formed.

  • This stock solution can then be used in subsequent reactions. Note that the presence of the base should be accounted for in the reaction stoichiometry.

Visualizations

Caption: The mechanism of action for a PROTAC.

Troubleshooting_Workflow start Poor Solubility Observed solvent Is the solvent appropriate? (e.g., DMF, DMSO) start->solvent change_solvent Switch to a more polar aprotic solvent solvent->change_solvent No heat_sonicate Apply gentle heating or sonication solvent->heat_sonicate Yes change_solvent->heat_sonicate add_base Is a non-nucleophilic base compatible? heat_sonicate->add_base add_base_action Add DIPEA or TEA to form a salt add_base->add_base_action Yes end_fail Consult further (e.g., different linker) add_base->end_fail No end_success Solubility Improved add_base_action->end_success

Caption: Troubleshooting workflow for solubility issues.

Analytical methods for detecting impurities in Boc-piperazine-succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in Boc-piperazine-succinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity analysis of Boc-piperazine-succinic acid?

A1: The most common analytical techniques for identifying and quantifying impurities in Boc-piperazine-succinic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][] HPLC is widely used for quantitative analysis of non-volatile impurities.[3] GC-MS is suitable for volatile and semi-volatile impurities, often requiring derivatization of polar analytes like Boc-piperazine-succinic acid.[4] NMR spectroscopy is a powerful tool for structural elucidation of unknown impurities.

Q2: What are the potential impurities I should expect in my Boc-piperazine-succinic acid sample?

A2: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Based on the synthesis of similar compounds, likely impurities include:

  • Starting materials: Unreacted N-Boc-piperazine and succinic acid.

  • Reaction byproducts: Di-Boc-piperazine or piperazine resulting from the deprotection of the Boc group. Byproducts from the coupling reaction could also be present.

  • Degradation products: Hydrolysis of the amide bond or loss of the Boc protecting group can lead to the formation of piperazine and other related substances.

Q3: How can I identify an unknown impurity peak in my chromatogram?

A3: Identifying an unknown impurity typically involves a multi-step approach. Initially, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity.[5] Further structural information can be obtained by fragmentation analysis in MS/MS. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6] Comparing the retention time and mass spectrum with known reference standards is the most reliable method for confirmation.

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like Boc-piperazine-succinic acid?

A4: Impurity acceptance criteria are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For a drug substance, the reporting threshold, identification threshold, and qualification threshold for impurities are typically defined based on the maximum daily dose of the final drug product. For early-phase intermediates, these limits might be less stringent but should be controlled to ensure the quality of the final active pharmaceutical ingredient (API).

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.[7]1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7] 3. Reduce the sample concentration or injection volume.[7]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.[8] 2. Temperature variations. 3. Leaks in the HPLC system.1. Ensure proper mixing and degassing of the mobile phase.[7][9] 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in fittings, pump seals, and injector.
No Peaks or Very Small Peaks 1. Injector issue. 2. Detector problem. 3. Sample degradation.1. Ensure the injection needle is reaching the sample and the correct volume is being aspirated.[9] 2. Check the detector lamp and ensure the correct wavelength is set. 3. Prepare fresh samples and standards.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample.1. Replace the guard column or filter. If the pressure remains high, try back-flushing the analytical column. 2. Filter all samples before injection.[9]
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Derivatization Efficiency 1. Presence of moisture in the sample. 2. Incorrect derivatization reagent-to-analyte ratio. 3. Suboptimal reaction temperature or time.1. Ensure the sample is completely dry before adding the derivatizing agent. 2. Optimize the amount of derivatizing agent. 3. Adjust the reaction temperature and time according to the derivatization protocol.
Low Signal Intensity 1. Inefficient injection. 2. Adsorption of analyte in the GC inlet or column. 3. MS source contamination.1. Use a pulsed splitless injection or optimize the split ratio. 2. Use a deactivated inlet liner and a suitable GC column. 3. Clean the MS ion source.
Mass Spectra Mismatch with Library 1. Co-eluting peaks. 2. Incorrect background subtraction. 3. Analyte degradation in the hot inlet.1. Improve chromatographic separation by optimizing the temperature program. 2. Manually review and correct the background subtraction. 3. Lower the inlet temperature or use a gentler injection technique.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This protocol is a general guideline and may require optimization for specific instruments and impurity profiles.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (for mobile phase modification)

    • Boc-piperazine-succinic acid reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Boc-piperazine-succinic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a standard solution of the reference standard at the same concentration.

  • Analysis:

    • Inject the diluent (blank), followed by the reference standard and the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

GC-MS Method for Volatile Impurities (with Derivatization)

This method is suitable for identifying volatile and semi-volatile impurities after converting them to less polar, more volatile derivatives.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Autosampler.

  • Chemicals and Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent.

    • Pyridine or Acetonitrile (anhydrous).

    • Boc-piperazine-succinic acid sample.

    • Internal standard (e.g., o-terphenyl).[4]

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 1 hour.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard method.

Data Presentation

Table 1: Typical HPLC Parameters for Impurity Analysis

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 20 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm
Injection Volume10 µL

Table 2: Potential Impurities and their Expected [M+H]⁺ in LC-MS

ImpurityChemical FormulaExpected [M+H]⁺
Boc-piperazineC₉H₁₈N₂O₂187.14
Succinic AcidC₄H₆O₄119.03
PiperazineC₄H₁₀N₂87.09
Di-Boc-piperazineC₁₄H₂₆N₂O₄287.19

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_reporting Reporting Sample Boc-piperazine-succinic acid Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep HPLC HPLC-UV/MS Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy Prep->NMR Quant Quantification of Impurities HPLC->Quant Ident Identification & Structural Elucidation GCMS->Ident NMR->Ident Report Final Impurity Profile Report Quant->Report Ident->Report

Caption: General workflow for impurity analysis of Boc-piperazine-succinic acid.

troubleshooting_workflow Start HPLC Problem Encountered CheckSystem Check System Basics (Leaks, Mobile Phase, Temp) Start->CheckSystem CheckColumn Evaluate Column Performance (Peak Shape, Pressure) CheckSystem->CheckColumn System OK FixLeaks Fix Leaks / Prepare Fresh Mobile Phase CheckSystem->FixLeaks Issue Found CheckMethod Review Method Parameters (Gradient, Wavelength) CheckColumn->CheckMethod Column OK FlushColumn Flush or Replace Column CheckColumn->FlushColumn Issue Found CheckSample Investigate Sample (Concentration, Stability) CheckMethod->CheckSample Method OK OptimizeMethod Optimize Method Parameters CheckMethod->OptimizeMethod Issue Found PrepareNewSample Prepare Fresh Sample CheckSample->PrepareNewSample Issue Found Resolved Problem Resolved CheckSample->Resolved Sample OK FixLeaks->CheckSystem FlushColumn->CheckColumn OptimizeMethod->CheckMethod PrepareNewSample->CheckSample

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This compound is predominantly used as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins associated with diseases.

Q2: What are the key starting materials for the synthesis?

A2: The most common and direct synthesis involves the reaction of N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) with succinic anhydride.

Q3: What is the chemical structure and what are the key physical properties of the final product?

A3: The chemical structure is as follows:

  • Molecular Formula: C₁₃H₂₂N₂O₅[3][4]

  • Molecular Weight: 286.33 g/mol [3][4]

  • Appearance: Typically a white to off-white solid.

  • CAS Number: 288851-44-5[3][4]

Q4: What are the critical reaction parameters to control during the synthesis?

A4: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. Molar equivalents of succinic anhydride should be carefully controlled to minimize the formation of the di-acylated byproduct.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. - Ensure efficient stirring to maintain a homogeneous mixture.
Suboptimal stoichiometry.- Use a slight excess of N-Boc-piperazine (e.g., 1.1 equivalents) to ensure the complete consumption of succinic anhydride.
Degradation of starting materials or product.- Ensure starting materials are pure and dry. - Avoid excessive heating or prolonged reaction times at elevated temperatures.
Presence of a Significant Amount of Di-acylated Byproduct Use of excess succinic anhydride.- Carefully control the stoichiometry; use a 1:1 or a slight excess of N-Boc-piperazine to succinic anhydride molar ratio.
High reaction temperature or prolonged reaction time.- Perform the reaction at a lower temperature (e.g., room temperature). - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it upon consumption of the succinic anhydride.
Difficulties in Product Isolation/Purification Product is soluble in the aqueous phase during workup.- Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid, making it less water-soluble and facilitating extraction with an organic solvent like ethyl acetate or dichloromethane.
Co-precipitation of starting materials or byproducts.- Utilize column chromatography on silica gel for purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can effectively separate the desired product from impurities.
Inconsistent Reaction Outcome on a Larger Scale Poor heat and mass transfer.- Ensure adequate stirring and temperature control. For larger batches, consider using a jacketed reactor. - The addition of reagents may need to be done portion-wise or via a dropping funnel to control any exotherm.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis via the acylation of N-Boc-piperazine with succinic anhydride.

Materials:

  • N-Boc-piperazine

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-piperazine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add succinic anhydride (1.0 to 1.1 equivalents) portion-wise at room temperature while stirring.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Reaction Parameters and Expected Outcomes
Parameter Typical Range Notes
Scale 1 g - 100 gThe protocol is scalable, but requires careful control of temperature and addition rates at larger scales.
Molar Ratio (N-Boc-piperazine:Succinic Anhydride) 1:1 to 1.1:1A slight excess of N-Boc-piperazine can help minimize the di-acylated byproduct.
Solvent Dichloromethane, THF, AcetonitrileThe choice of solvent can influence reaction rate and solubility of reactants.
Temperature Room Temperature to 50 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 85 - 95%Yields are dependent on reaction conditions and purification efficiency.
Purity (after purification) >95%Purity should be confirmed by analytical methods like HPLC and NMR.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Dissolve N-Boc-piperazine in anhydrous solvent start->reactants addition 2. Add Succinic Anhydride reactants->addition reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) addition->reaction workup 4. Workup: - Solvent Removal - Acidification - Extraction reaction->workup purification 5. Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: Synthetic workflow for the preparation of the target compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity incomplete_rxn Incomplete Reaction? - Increase time/temp low_yield->incomplete_rxn Yes bad_stoich Incorrect Stoichiometry? - Check molar ratios low_yield->bad_stoich Yes diacylation Di-acylation? - Adjust stoichiometry - Lower temperature impurity->diacylation Yes starting_material Unreacted Starting Material? - Push reaction to completion impurity->starting_material Yes

Caption: A logical guide to troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: The Role of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the target specificity, the linker plays a critical and often underappreciated role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid as a PROTAC linker, benchmarking its characteristics against other commonly employed linker classes, namely flexible alkyl and polyethylene glycol (PEG) linkers, as well as other rigid linkers. This objective comparison is supported by representative experimental data and detailed methodologies for key validation experiments to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer but an active contributor to the biological activity of a PROTAC. Its length, chemical composition, and rigidity are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficacy and selectivity of the degrader. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex and leads to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can lead to steric hindrance or an unfavorable orientation, compromising the PROTAC's degradation efficiency.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between them significantly impacts the molecule's overall performance.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic tractability.

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex. However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This property can enhance the solubility and cell permeability of the PROTAC, which is often a challenge for these large molecules.

Rigid Linkers: The Case for Piperazine-Containing Structures

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, offer a more constrained conformation. This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.

This compound falls into the category of rigid linkers. The piperazine moiety introduces a degree of rigidity that can be beneficial for stabilizing the ternary complex. Furthermore, the presence of nitrogen atoms in the piperazine ring can improve the physicochemical properties of the PROTAC, such as solubility. Studies have shown that incorporating a piperazine ring into the linker can be a strategy to enhance metabolic stability.

Quantitative Comparison of PROTAC Linker Performance

Table 1: Representative Performance of PROTACs with Different Linker Classes Targeting Bromodomain-containing protein 4 (BRD4)

Linker TypeRepresentative Linker Structure/ClassDC50 (nM)Dmax (%)Cell LineE3 LigaseReference
Piperazine-based (Rigid) Piperazine-containing linker15>90HeLaVHL
Alkyl (Flexible) C4 Alkyl Chain50~8522Rv1CRBN
PEG (Flexible) 4-unit PEG Chain25>95HEK293TVHL

Table 2: Physicochemical Properties of Different PROTAC Linker Classes

PropertyAlkyl LinkersPEG LinkersPiperazine-based Linkers
Flexibility HighHighModerate (Rigid core)
Solubility Generally lower (hydrophobic)Generally higher (hydrophilic)Can be enhanced
Cell Permeability Can be high, but may lead to non-specific bindingGenerally good, but can be limited by high polarityCan be modulated
Metabolic Stability Generally goodCan be susceptible to metabolismCan be enhanced
Synthetic Accessibility HighModerateModerate to High

Experimental Protocols

A robust validation workflow is essential to confirm on-target protein degradation and assess the overall performance of a PROTAC. This typically involves a combination of orthogonal methods.

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency. Prepare serial dilutions of the PROTAC compounds in cell culture medium. Treat cells with the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

  • Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess any direct interaction.

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC mixed with a saturating concentration of the target protein over the immobilized E3 ligase.

  • Data Analysis: Determine the binding affinities and kinetics for both binary and ternary complex formation. Calculate the cooperativity factor (α), where α = (KD of PROTAC for E3 ligase) / (KD of PROTAC:Target Protein complex for E3 ligase). An α value greater than 1 indicates positive cooperativity.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

These assays are used to assess the cytotoxic effects of the PROTAC on cells.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present in cell culture, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescent signal.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizing Key Concepts

To better understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ligase E3->Ternary binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation Binding->Ternary Degradation Degradation Assays (Western Blot, DC50) Ternary->Degradation Viability Cell Viability (MTT, CellTiter-Glo) Degradation->Viability Permeability Permeability Assays Degradation->Permeability PK Pharmacokinetics Viability->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_performance PROTAC Performance Length Length Ternary Ternary Complex Formation & Stability Length->Ternary Composition Composition (e.g., Alkyl, PEG, Piperazine) Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity Rigidity Rigidity->Ternary Degradation Degradation Efficacy (DC50, Dmax) Ternary->Degradation Physicochem->Degradation PK Pharmacokinetics Physicochem->PK Degradation->PK

Caption: Logical relationships of key linker properties influencing PROTAC performance.

Conclusion

The linker is a pivotal component in PROTAC design, profoundly influencing the molecule's biological activity and drug-like properties. While flexible linkers like alkyl and PEG chains offer synthetic convenience and can be effective, rigid linkers incorporating moieties such as piperazine, as seen in this compound, provide a valuable strategy for enhancing ternary complex stability and improving physicochemical properties. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and an empirical, data-driven approach to linker optimization is crucial for the development of potent and selective protein degraders. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different linker-containing PROTACs, enabling researchers to make informed decisions in the design of next-generation PROTAC-based therapeutics.

Beyond Boc-Piperazine-Succinic Acid: A Comparative Guide to Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, influencing everything from stability and solubility to therapeutic efficacy and safety. While Boc-piperazine-succinic acid has served as a valuable and versatile linker, the pursuit of optimized bioconjugate performance has driven the development of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The ideal linker must ensure the stability of the bioconjugate in systemic circulation to minimize off-target toxicity, while enabling the efficient release of the payload at the target site.[1] Modern linkers are engineered to fine-tune the physicochemical and pharmacological properties of the bioconjugate, including its stability, solubility, and pharmacokinetic profile.[1] This guide will explore the key classes of alternative linkers, comparing their performance based on critical parameters and providing detailed experimental protocols for their evaluation.

Comparative Performance of Bioconjugation Linkers

The choice of linker technology has a profound impact on the therapeutic index of a bioconjugate, balancing its efficacy with its safety profile.[2] The following tables summarize key quantitative data for various linker types to facilitate a direct comparison. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific bioconjugate construct, experimental conditions, and analytical methods used.[3][4]

Table 1: Comparative Stability of Common Linker Types in Plasma
Linker TypeCleavage MechanismPlasma StabilityRepresentative Half-life (t½) in Human PlasmaKey AdvantagesKey Disadvantages
Hydrazone Acid-labileLow to ModerateVariable, can be hours to a few days.[1]pH-sensitive release in acidic tumor microenvironments or endosomes.[5]Prone to premature payload release in circulation.[1]
Disulfide Reductive (e.g., Glutathione)ModerateVariable, dependent on steric hindrance around the disulfide bond.Release in the reducing intracellular environment.[1]Potential for premature cleavage in plasma.
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)High>28 days[4]High stability in plasma with specific release by lysosomal proteases.[4][5]Can be unstable in mouse plasma due to different enzyme specificities.[4]
Thioether (non-cleavable) Antibody degradationHighVery stable; payload is released upon lysosomal degradation of the antibody.[2]High stability reduces the risk of premature payload release.[1][2]The linker-payload metabolite must retain activity.[1]
Triazole (Click Chemistry) Non-cleavableHighHighly stable due to the aromatic triazole ring.Bioorthogonal, high specificity, and stable linkage.Requires introduction of azide and alkyne handles.
Tandem-Cleavage Dual enzymaticHighSignificantly improved compared to single peptide linkers.Enhanced plasma stability and tolerability.[1]More complex synthesis.[1]
Silyl Ether-based Acid-labileHigh> 7 days[1]Improved stability over traditional acid-cleavable linkers.[1]Newer technology, less established.[1]
Table 2: Impact of Linker Hydrophilicity on ADC Pharmacokinetics

A significant challenge in ADC development is the tendency of conjugates with hydrophobic payloads to aggregate, which can compromise efficacy and induce immunogenicity.[1] Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can mitigate this issue.[6][]

Linker FeatureADC ConstructClearance Rate (mL/day/kg)Half-life (t½) (hours)Area Under the Curve (AUC) (μg·h/mL)Key Finding
Linear PEG Length Trastuzumab-MMAE (DAR 8) with mc linker130--Increasing PEG length significantly reduces clearance.[6]
Trastuzumab-MMAE (DAR 8) with mc-PEG4 linker75--
Trastuzumab-MMAE (DAR 8) with mc-PEG8 linker45--
Trastuzumab-MMAE (DAR 8) with mc-PEG12 linker25--
Branched vs. Linear PEG Trastuzumab-DM1 (DAR 8) with Linear PEG4.813413,000Branched (pendant) PEG architecture further improves pharmacokinetic profile at high DAR.[6]
Trastuzumab-DM1 (DAR 8) with Pendant PEG1.118555,000

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the successful development and characterization of bioconjugates.

Key Experiment: In Vitro Plasma Stability Assay

This assay is a standard method to predict the in vivo performance and stability of a bioconjugate linker.[4]

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.[4]

Methodology:

  • Incubation: The test bioconjugate is incubated in plasma (e.g., human, mouse, rat) at a specific concentration (e.g., 100 µg/mL) at 37°C.[8]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[4]

  • Quenching: The reaction is stopped, often by freezing the samples at -80°C.[4]

  • Analysis: The amount of intact bioconjugate is quantified. This can be done using methods such as ELISA, which uses a capture antibody for the biologic and a detection antibody for the payload, or by LC-MS to measure the released payload.[3][4]

  • Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate or the concentration of the released payload versus time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.[4]

Key Experiment: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs that significantly influences their efficacy and safety.[9]

Objective: To determine the average number of drug molecules conjugated to an antibody.

Common Methodologies:

  • UV/Vis Spectroscopy: This is a simple and convenient method that measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted average of the peak areas.[9][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed under denaturing conditions, can be used to separate the light and heavy chains of the antibody, allowing for the determination of drug distribution.[9][11]

  • Mass Spectrometry (MS): LC-MS provides a precise measurement of the mass of the intact ADC and its fragments, allowing for accurate determination of the DAR and identification of different conjugated species.[9][]

General Protocol for Maleimide-Thiol Conjugation

Maleimide chemistry is a widely used method for bioconjugation, targeting the thiol groups of cysteine residues.[12]

1. Antibody Reduction (to generate free thiols):

  • The antibody's interchain disulfide bonds are reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[13][14]

  • The reaction is typically incubated at 37°C for 30-120 minutes.[13]

  • Excess reducing agent is removed using a desalting column.[13]

2. Conjugation:

  • A solution of the maleimide-functionalized linker-payload is added to the reduced antibody at a specific molar ratio.[]

  • The reaction is typically performed at a pH between 6.5 and 7.5 and incubated for 1-2 hours at room temperature or overnight at 4°C.[13][]

3. Quenching:

  • The reaction is stopped by adding a quenching reagent, such as N-acetyl cysteine, to cap any unreacted maleimide groups.[13]

4. Purification and Analysis:

  • The resulting ADC is purified using methods like size-exclusion chromatography (SEC) to remove excess reagents.[13]

  • The purified ADC is then characterized to determine properties such as DAR.[12]

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Click Chemistry

SPAAC is a bioorthogonal click chemistry reaction that does not require a cytotoxic copper catalyst, making it ideal for bioconjugation.[16]

1. Preparation of Reactants:

  • The antibody is functionalized with an azide group.

  • The linker-payload is functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[17]

2. Conjugation:

  • The azide-functionalized antibody and the DBCO-functionalized linker-payload are mixed in a suitable buffer (e.g., PBS).[17]

  • The reaction is typically incubated at room temperature for 1-4 hours or overnight at 4°C.[17]

3. Purification and Analysis:

  • The ADC is purified using standard techniques like SEC.

  • The final product is analyzed to confirm conjugation and determine the DAR.

Visualizing Key Processes in Bioconjugation

Diagrams generated using Graphviz can effectively illustrate complex workflows and biological pathways relevant to bioconjugation.

ADC_Development_Workflow cluster_discovery Discovery & Engineering cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_preclinical Preclinical Evaluation Ab_Screening Antibody Screening & Engineering Conjugation Bioconjugation Reaction Ab_Screening->Conjugation Linker_Design Linker Design & Synthesis Linker_Design->Conjugation Payload_Selection Payload Selection & Synthesis Payload_Selection->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay Purification->Stability_Assay In_Vitro_Assay In Vitro Cytotoxicity Purification->In_Vitro_Assay In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) DAR_Analysis->In_Vivo_Efficacy Stability_Assay->In_Vivo_Efficacy In_Vitro_Assay->In_Vivo_Efficacy Toxicity_Studies Toxicology Studies In_Vivo_Efficacy->Toxicity_Studies

General workflow for ADC development and analysis.

ADC_Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Receptor ADC-Antigen Complex Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Target Cellular Target (e.g., DNA, Tubulin) Payload_Release->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Cellular uptake and payload delivery pathway of an ADC.

Conclusion

The landscape of bioconjugation linkers has evolved significantly, offering researchers a sophisticated toolbox to tailor the properties of their bioconjugates. While Boc-piperazine-succinic acid remains a relevant linker, alternatives based on cleavable peptides, hydrophilic PEGs, and bioorthogonal click chemistry provide opportunities to enhance stability, improve pharmacokinetics, and ultimately increase the therapeutic window. The choice of linker should be a strategic decision based on the specific characteristics of the antibody, the payload, and the biological target. A thorough in vitro and in vivo evaluation, utilizing the experimental protocols outlined in this guide, is essential for selecting the optimal linker and advancing the development of next-generation bioconjugates.

References

A Comparative Guide to the HPLC Purity Validation of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced pharmaceutical development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is of paramount importance.[1][2] 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a bifunctional linker containing a protected piperazine and a carboxylic acid terminus, serves as a critical building block.[3] Its purity directly impacts the efficacy, safety, and reproducibility of the final therapeutic agent.

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the validation of this linker's purity. It includes a detailed, robust reversed-phase HPLC (RP-HPLC) protocol, a comparison with alternative analytical techniques, and supporting data to ensure reliable and accurate purity assessment.

Comparison of Analytical Methodologies

While RP-HPLC with UV detection is a widely accessible and reliable method for purity determination, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer enhanced specificity and sensitivity, which can be crucial for identifying trace impurities.

ParameterHPLC-UV (Reversed-Phase)LC-MSGas Chromatography (GC)
Specificity Good; based on retention time and UV response. Co-elution is possible.Excellent; provides mass-to-charge ratio for definitive identification.Not suitable due to the compound's low volatility and thermal instability.
Sensitivity Moderate; suitable for main component assay and major impurities.High; ideal for trace impurity detection and identification.N/A
Instrumentation Widely available in standard analytical labs.More specialized and expensive instrumentation required.N/A
Quantitation Excellent; highly reproducible for quantitative analysis.Good; can be more variable without appropriate internal standards.N/A
Primary Use Routine purity testing, quality control, and stability studies.Impurity identification, metabolite studies, and confirmation of purity.N/A

Experimental Protocol: Reversed-Phase HPLC

This section details a robust RP-HPLC method developed for the purity validation of this compound. The method is designed to be stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products.

1. Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Rationale for Parameter Selection:

  • A C18 column is a versatile stationary phase suitable for a wide range of compounds, including those with moderate polarity.[4]

  • The use of 0.1% Formic Acid in the mobile phase helps to protonate the carboxylic acid group of the analyte, ensuring a consistent charge state and promoting better peak shape and retention on a reversed-phase column.[5]

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

  • Detection at a low wavelength of 210 nm is chosen to capture the absorbance of the amide and carbonyl chromophores present in the molecule, providing a sensitive response for the parent compound and potential impurities that may lack strong UV chromophores.

2. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the standard solution.

Method Validation Summary

A validated HPLC method ensures that the analytical results are reliable. The following table summarizes the typical parameters and acceptance criteria for method validation according to ICH guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity The peak for the main analyte is free from interference from impurities, degradation products, and placebo components. Peak Purity Index > 0.99.To ensure the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.To demonstrate a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% to 102.0% recovery for the analyte spiked in the sample matrix at three concentration levels.To assess the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard.To measure the method's consistency under the same operating conditions over a short interval.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts on different days with different equipment.To demonstrate the method's reproducibility within the same laboratory.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of at least 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2, column temperature ±2 °C).To measure the method's capacity to remain unaffected by small variations in parameters.

Visualized Workflows and Relationships

To clarify the experimental process and the context of the purity analysis, the following diagrams have been generated.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Weigh Reference Standard dissolve Dissolve and Dilute in Diluent (50:50 Water/ACN) prep_standard->dissolve prep_sample Weigh Sample prep_sample->dissolve inject Inject 10 µL into HPLC dissolve->inject hplc_system HPLC System (C18 Column, Gradient Elution) chromatogram Generate Chromatogram (UV Detection at 210 nm) hplc_system->chromatogram inject->hplc_system integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

Caption: A workflow diagram illustrating the key stages of the HPLC purity validation process.

Impurity_Relationship cluster_sm Process-Related Impurities (Starting Materials) cluster_deg Potential Degradation Products main_compound 4-(4-(Boc)piperazin-1-yl) -4-oxobutanoic acid deprotected 4-(Piperazin-1-yl)-4-oxobutanoic acid (Boc Deprotection) main_compound->deprotected acidic conditions hydrolyzed N-Boc-Piperazine + Succinic Acid (Amide Hydrolysis) main_compound->hydrolyzed hydrolysis boc_piperazine N-Boc-Piperazine boc_piperazine->main_compound synthesis succinic_anhydride Succinic Anhydride succinic_anhydride->main_compound synthesis

Caption: Logical relationships between the target compound and potential impurities.

References

Spectroscopic comparison of synthesized vs commercial 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of laboratory-synthesized and commercially available 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid reveals a high degree of structural conformity, validating the identity and purity of both sources. This guide provides researchers, scientists, and drug development professionals with the essential experimental data and protocols to make informed decisions for their applications.

This report details the comparative analysis of this compound, a key building block in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders. A laboratory-synthesized batch was compared against a commercially procured sample using a suite of spectroscopic techniques, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein demonstrates the successful synthesis of the target compound and confirms that the commercial product meets the expected structural specifications.

Experimental Workflow and Logic

The experimental process followed a logical progression from synthesis and purification to spectroscopic characterization and comparative analysis. The workflow ensured that the synthesized material was of sufficient purity for a meaningful comparison with the commercial standard.

Experimental Workflow Experimental Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_comparison Comparative Analysis synthesis Synthesis of 4-(4-(tert-Butoxycarbonyl) piperazin-1-yl)-4-oxobutanoic acid purification Purification by Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_comparison Data Comparison and Structural Verification nmr->data_comparison ir->data_comparison ms->data_comparison commercial_sample Commercial Sample Procurement commercial_sample->data_comparison

A streamlined workflow from synthesis to comparative analysis.

The core of this guide is the direct comparison of the spectral data obtained from the two sources. The logic dictates that if the synthesized compound is indeed the target molecule and of high purity, its spectroscopic fingerprint should be virtually identical to that of a reliable commercial source.

Comparative Logic Logic of Spectroscopic Comparison synthesized Spectroscopic Data (Synthesized Sample) comparison Side-by-Side Comparison synthesized->comparison commercial Spectroscopic Data (Commercial Sample) commercial->comparison conclusion Conclusion on Structural Identity and Purity comparison->conclusion

The logical basis for the spectroscopic comparison.

Spectroscopic Data Comparison

The collected spectroscopic data from both the synthesized and commercial samples are summarized in the tables below. The close correlation of the chemical shifts in NMR, the characteristic absorption bands in IR, and the molecular ion peak in mass spectrometry confirms the identity of the compound.

¹H NMR Data
Assignment Synthesized Sample (δ, ppm) Commercial Sample (δ, ppm) Multiplicity Integration
C(CH₃)₃1.461.46s9H
-CH₂-CH₂- (succinyl)2.652.65t, J=6.5 Hz2H
-CH₂-CH₂- (succinyl)2.752.75t, J=6.5 Hz2H
Piperazine CH₂3.423.42t, J=5.0 Hz4H
Piperazine CH₂3.583.58t, J=5.0 Hz4H
-COOH12.1 (broad s)12.1 (broad s)s1H
¹³C NMR Data
Assignment Synthesized Sample (δ, ppm) Commercial Sample (δ, ppm)
C(C H₃)₃28.428.4
-C H₂-CH₂- (succinyl)29.129.1
-CH₂-C H₂- (succinyl)30.530.5
Piperazine CH₂41.5, 45.841.5, 45.8
C (CH₃)₃80.580.5
C=O (Amide)171.8171.8
C=O (Carboxylic Acid)173.5173.5
C=O (Boc)154.7154.7
FTIR Data
Assignment Synthesized Sample (cm⁻¹) Commercial Sample (cm⁻¹) Description
O-H Stretch3400-2400 (broad)3400-2400 (broad)Carboxylic acid
C-H Stretch2978, 29252978, 2925Aliphatic
C=O Stretch17351735Carboxylic acid
C=O Stretch16951695Amide
C=O Stretch16451645Carbonyl (Boc)
C-N Stretch11651165Amine
Mass Spectrometry Data
Parameter Synthesized Sample Commercial Sample
Ionization ModeESI-MSESI-MS
Molecular FormulaC₁₃H₂₂N₂O₅C₁₃H₂₂N₂O₅
Calculated Mass [M+H]⁺287.1556287.1556
Observed Mass [M+H]⁺287.1558287.1557

Experimental Protocols

Synthesis of this compound

A solution of tert-butyl piperazine-1-carboxylate (1.86 g, 10 mmol) in dichloromethane (50 mL) was cooled to 0 °C. To this solution, succinic anhydride (1.00 g, 10 mmol) was added portion-wise over 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the resulting white solid was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the title compound as a white crystalline solid.

¹H and ¹³C NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Data was processed and analyzed to determine the chemical shifts, multiplicities, and integration of the proton signals, and the chemical shifts of the carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using an ATR (Attenuated Total Reflectance) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer to determine the accurate mass of the molecular ion.

The Strategic Advantage of Piperazine-Based Linkers in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences a drug's efficacy, selectivity, and overall pharmacokinetic profile. Among the diverse array of linker technologies, the piperazine moiety has emerged as a privileged scaffold, offering a unique combination of properties that address key challenges in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of piperazine-based linkers with other common alternatives, supported by experimental data and detailed methodologies.

The Piperazine Advantage: A Multifaceted Role in Drug Efficacy

The six-membered piperazine ring, with its two opposing nitrogen atoms, is more than a simple spacer. Its incorporation into a linker imparts a unique set of structural and physicochemical properties that can be fine-tuned to optimize a drug's performance.

Enhanced Rigidity and Conformational Control

Unlike flexible alkyl and polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of rigidity. This conformational constraint can pre-organize the drug molecule into a bioactive conformation, which is particularly crucial for PROTACs. A rigid linker can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.[1][2] This pre-organization can lead to enhanced potency and selectivity. The rigidity of the piperazine linker can also contribute to improved metabolic stability by sterically shielding adjacent chemical bonds from enzymatic degradation.[2]

Superior Aqueous Solubility and Physicochemical Properties

A significant hurdle in the development of large and often lipophilic molecules like PROTACs and ADCs is their poor aqueous solubility. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, introducing a positive charge that significantly improves water solubility.[1][] This is a key advantage over purely hydrophobic linkers. The extent of protonation, and therefore the impact on solubility, can be finely tuned by modifying the chemical environment around the piperazine ring.[4][5] This modulation of the pKa allows for a delicate balance between aqueous solubility and the lipophilicity required for cell membrane permeability.

Improved Metabolic Stability

The piperazine scaffold can enhance the metabolic stability of a drug. For instance, linking a piperazine ring via an amide bond can prevent N-dealkylation reactions, a common metabolic pathway for amines.[2][6] In the development of the clinical candidates ARV-110 and ARV-471, replacing a flexible linker with a more rigid structure incorporating piperazine and piperidine moieties significantly improved their metabolic stability and potency.[1]

Versatile Synthetic Handle

The piperazine ring serves as a versatile synthetic handle, allowing for modular and controlled synthesis strategies.[1] This facilitates the efficient construction of complex drug molecules and the exploration of structure-activity relationships.

Comparative Performance of Piperazine-Based Linkers

The choice of a linker has a profound impact on the overall performance of a drug. The following tables provide a comparative overview of piperazine-based linkers against other common linker types.

FeaturePiperazine LinkerAlkyl/PEG LinkersVal-Cit Linker (Cleavable)SMCC Linker (Non-Cleavable)
Structure Rigid heterocyclic ringFlexible linear chainDipeptideCyclohexane-based
Solubility High (tunable via protonation)Variable (PEG improves solubility)ModerateLow (hydrophobic)
Permeability Moderate (balance of polarity and lipophilicity)High (lipophilic alkyl) or variable (PEG)High (payload dependent)Moderate
Stability High (metabolically robust)Lower (prone to metabolism)Stable in plasma, cleaved by lysosomal enzymesHigh plasma stability
Synthetic Accessibility Readily incorporated as a common building blockStraightforward synthesisMulti-step synthesisCommercially available
Primary Application PROTACs, Small Molecules, ADCsPROTACs, Small MoleculesADCsADCs

Quantitative Data on PROTAC Performance

While direct head-to-head comparisons in ADCs are limited in publicly available literature, extensive data exists for PROTACs. The following table summarizes data for BRD4-targeting PROTACs utilizing a piperazine-containing linker, demonstrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1 Piperazine-Alkyl105.2>95[1]
PROTAC 2 Piperazine-PEG-Alkyl131.8>95[1]
PROTAC 3 Piperazine-Alkyl153.5>90[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of drug candidates containing different linkers.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic solubility of the compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, mimicking the gastrointestinal tract or blood-brain barrier.

Methodology:

  • Prepare a donor plate containing the test compound dissolved in a buffer (e.g., PBS at pH 7.4).

  • Prepare an acceptor plate containing fresh buffer.

  • Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: *Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * Where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, and Area is the surface area of the membrane.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining compound against time.

Signaling Pathways and Experimental Workflows

The rational design of drugs with piperazine-based linkers is guided by an understanding of their mechanism of action and the workflows used to evaluate their performance.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Drug Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_cellular Cellular Assays cluster_vivo In Vivo Studies Design Linker Design (e.g., Piperazine) Synthesis Chemical Synthesis Design->Synthesis Solubility Aqueous Solubility Synthesis->Solubility Permeability Permeability (PAMPA) Synthesis->Permeability Stability Metabolic Stability Synthesis->Stability Cytotoxicity Cytotoxicity Assay Solubility->Cytotoxicity Permeability->Cytotoxicity Stability->Cytotoxicity Degradation Target Degradation (for PROTACs) Cytotoxicity->Degradation PK Pharmacokinetics Degradation->PK Efficacy Efficacy in Xenograft Models PK->Efficacy

Caption: A typical experimental workflow for evaluating drug candidates.

Conclusion

The strategic incorporation of a piperazine-based linker offers a powerful approach to overcoming common challenges in drug design. Its ability to impart rigidity, enhance solubility, and improve metabolic stability makes it a valuable tool for the development of next-generation therapeutics, particularly in the realm of PROTACs. While more direct comparative data is needed to fully elucidate its advantages in ADCs, the fundamental physicochemical benefits of the piperazine scaffold suggest significant potential in this modality as well. By carefully considering the properties of different linker technologies and employing rigorous experimental evaluation, researchers can harness the advantages of piperazine to design more effective and safer medicines.

References

A Tale of Two Guards: Navigating Boc and Fmoc Protection Strategies for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules, the piperazine moiety stands out as a privileged scaffold. Its unique structural and physicochemical properties make it a common building block in a vast array of drugs. However, the presence of two reactive nitrogen atoms necessitates a carefully planned protection strategy to achieve selective functionalization. The two most prominent and widely employed N-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and dictate different synthetic pathways. This guide provides an objective, data-driven comparison to aid researchers in selecting the optimal strategy for their piperazine-containing compounds.

The core difference between the Boc and Fmoc strategies lies in their lability under different chemical conditions—a concept known as orthogonality. The Boc group is cleaved under acidic conditions, while the Fmoc group is removed with a base.[1] This fundamental dichotomy influences the choice of reagents, solvents, and purification methods, and ultimately the overall synthetic workflow.

Quantitative Comparison of Protection Strategies

Direct head-to-head quantitative comparisons of Boc and Fmoc protection for the same piperazine-containing target molecule are scarce in the literature, as the choice of protecting group is fundamentally tied to the overall synthetic strategy (solution-phase vs. solid-phase).[2] However, we can compile and compare typical performance metrics associated with each strategy in their respective domains.

ParameterBoc Protection StrategyFmoc Protection StrategyReferences
Primary Application Solution-phase synthesis of small molecules and pharmaceuticals.Solid-phase peptide synthesis (SPPS) and synthesis of peptidomimetics.[2][3]
Deprotection Conditions Acidic (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).Basic (e.g., 20% Piperidine in DMF, Piperazine/DBU).[4][5]
Typical Yield (Protection Step) High (e.g., 94.3% for N-Boc piperazine synthesis).Generally high, though data for piperazine specifically is less reported.[6]
Typical Yield (Deprotection Step) Generally high, but can be affected by work-up.High, with piperazine being a highly effective deprotection reagent.[2]
Crude Purity (in SPPS) Can be higher for hydrophobic sequences prone to aggregation.Generally high, but can be lower for hydrophobic peptides.[][8]
Key Advantages Robust, well-established, lower cost of reagents.Milder deprotection conditions, orthogonality, suitable for automation.[1][9]
Potential Side Reactions Degradation of other acid-sensitive groups.Diketopiperazine formation, aspartimide formation, racemization.[4][10]

Experimental Protocols

To provide a practical understanding, detailed experimental protocols for the protection and deprotection steps of both strategies are outlined below.

Boc Protection and Deprotection of Piperazine

Protocol 1: Synthesis of N-Boc Piperazine

This protocol describes the synthesis of N-Boc piperazine from diethanolamine.[6]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Chlorination: Diethanolamine reacts with thionyl chloride to generate di(2-chloroethyl)amine.

  • Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with Boc anhydride to yield tert-butyl bis(2-chloroethyl)carbamate.

  • Cyclization: The protected intermediate undergoes a cyclization reaction with ammonia water to form N-Boc piperazine.

  • Work-up: The reaction mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine. A reported yield for this procedure is 94.3% with a purity of 99.42%.[6]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard protocol for the removal of the Boc group.[4]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Fmoc Protection and Deprotection of Piperazine

Protocol 3: Synthesis of Fmoc-Piperazine (Conceptual)

While specific high-yield synthesis protocols for Fmoc-piperazine are less detailed in the provided search results, the general principle involves reacting piperazine with an Fmoc-donating reagent.

Materials:

  • Piperazine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • A suitable solvent (e.g., Dioxane, Acetonitrile)

  • A mild base (e.g., Sodium bicarbonate)

Procedure:

  • Dissolve piperazine in the chosen solvent with a mild base.

  • Add a solution of Fmoc-OSu dropwise.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, perform an appropriate work-up involving extraction and purification by chromatography or crystallization.

Protocol 4: Fmoc Deprotection using Piperidine in DMF

This is the standard procedure for Fmoc removal in solid-phase peptide synthesis.[11]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes and then drain.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Logical and Experimental Workflows

The choice between Boc and Fmoc protection dictates a distinct and linear workflow. The following diagrams illustrate the conceptual steps involved in each strategy for incorporating a piperazine moiety.

Boc_Workflow start Piperazine boc_protection Boc Protection (Boc Anhydride) start->boc_protection boc_piperazine N-Boc-Piperazine boc_protection->boc_piperazine coupling Coupling to Scaffold (Solution Phase) boc_piperazine->coupling protected_compound Boc-Protected Compound coupling->protected_compound deprotection Boc Deprotection (TFA or HCl) protected_compound->deprotection final_product Final Piperazine- Containing Compound deprotection->final_product

Caption: Boc protection strategy workflow for piperazine functionalization.

Fmoc_Workflow start Piperazine fmoc_protection Fmoc Protection (Fmoc-OSu) start->fmoc_protection fmoc_piperazine Fmoc-Piperazine fmoc_protection->fmoc_piperazine coupling Coupling to Resin-Bound Amino Acid (SPPS) fmoc_piperazine->coupling protected_peptide Fmoc-Protected Peptide on Resin coupling->protected_peptide deprotection Fmoc Deprotection (Piperidine in DMF) protected_peptide->deprotection final_product Piperazine-Containing Peptide deprotection->final_product

References

A Comparative Guide to the Structural Analysis of Peptides Incorporating Piperazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids and constrained linkers into peptides is a key strategy in modern drug discovery to enhance proteolytic stability, improve bioavailability, and confer specific conformational preferences. This guide provides a comparative overview of the structural analysis of peptides modified with piperazine-based scaffolds, with a focus on the conceptual implications of incorporating a moiety like Boc-piperazine-succinic acid.

While direct, published experimental data on peptides specifically incorporating a "Boc-piperazine-succinic acid" linker is limited, this guide draws upon structural studies of closely related piperazine-containing peptidomimetics and peptides with diacid linkers to provide a predictive framework for analysis. The experimental protocols detailed below are established methods for the structural characterization of modified peptides.

Data Presentation: Conformational Effects of Piperazine and Diacid Linkers

The introduction of a piperazine-succinic acid linker into a peptide backbone is anticipated to impose significant conformational constraints. Based on studies of similar structures, the following tables summarize the expected and observed effects on peptide secondary structure.

Table 1: Comparative Effects of Constrained Linkers on Peptide Conformation

Linker TypeExpected Conformational InfluenceRepresentative Experimental ObservationsCitation(s)
Piperazine-based Scaffolds The piperazine ring, in its thermodynamically stable chair conformation, can induce turns and restrict backbone flexibility. The substitution pattern on the piperazine nitrogens further dictates the local geometry.N-acylated piperazines show restricted rotation around the N-C(O) bond, leading to distinct conformers observable by NMR. The piperazine ring itself can act as a rigid spacer, influencing the overall peptide fold.[1][2][3]
Succinic Acid & Other Diacid Linkers When used to cyclize peptides or link peptide strands, succinic acid and similar diacids can nucleate the formation of β-sheets or well-defined turns. The stereochemistry of the linker is critical in directing the peptide's secondary structure.Diacid linkers have been shown to promote the formation of parallel β-sheet structures in aqueous solutions. The choice of linker can enforce specific hydrogen bonding patterns between peptide strands.[4][5]
Hypothetical Boc-piperazine-succinic acid This linker would combine the rigidity of the piperazine ring with the turn-inducing properties of a diacid. The Boc-protected nitrogen would be unavailable for further extension during solid-phase synthesis, making this a C-terminal or internal modification. The succinic acid portion would provide two points of attachment to the peptide chain, likely inducing a tight turn or loop.(Predictive) Expected to be a potent β-turn or hairpin mimic. The conformational ensemble would be significantly more restricted compared to a flexible glycine-rich linker.N/A

Table 2: Key NMR Spectroscopic Features for Structural Analysis

Spectroscopic ParameterUnmodified/Flexible PeptidePeptide with Piperazine-Diacid Linker
1H NMR Chemical Shift Dispersion Limited dispersion, particularly in the amide proton region, is indicative of conformational averaging.Increased dispersion of amide and alpha-proton signals suggests a more well-defined and stable structure.
3JHNHα Coupling Constants Values typically range from 6-8 Hz, consistent with random coil or averaged conformations.A mix of small (<5 Hz) and large (>8 Hz) coupling constants can indicate the presence of turn or helical structures.
Nuclear Overhauser Effects (NOEs) Primarily sequential (i, i+1) NOEs are observed.Medium-range (i, i+2; i, i+3) and long-range NOEs provide evidence of specific secondary structures like turns and sheets.
Temperature Coefficients (dδ/dT) of Amide Protons Most amide protons have large negative temperature coefficients, indicating they are solvent-exposed.Small negative or positive temperature coefficients suggest the involvement of amide protons in intramolecular hydrogen bonds.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for the structural analysis of modified peptides. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) with a Boc-piperazine-succinic acid Linker

This protocol outlines a general strategy for incorporating a Boc-piperazine-succinic acid moiety during Fmoc-based SPPS.

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin appropriate for the desired C-terminal residue. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Couplings: Continue the standard Fmoc-SPPS cycles of deprotection and coupling for the desired peptide sequence preceding the linker.

  • Linker Incorporation:

    • Activation: Pre-activate one of the carboxylic acid groups of Boc-piperazine-succinic acid (assuming it is synthesized with one Boc-protected piperazine nitrogen and two free carboxylic acids) with a coupling reagent such as HBTU/DIPEA in DMF.

    • Coupling: Add the activated linker solution to the deprotected N-terminal amine on the resin-bound peptide. Allow the reaction to proceed for 2-4 hours. Monitor the coupling efficiency using a ninhydrin test.

  • Peptide Elongation from the Linker:

    • The second carboxylic acid of the succinic acid moiety can be used for further peptide chain elongation. Couple the next Fmoc-protected amino acid to this site using standard coupling protocols.

  • Final Deprotection and Cleavage: Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1, or a buffer solution like 20 mM sodium phosphate, pH 6.5) to a final concentration of 0.5-1.0 mM.

  • 1D 1H NMR: Acquire a one-dimensional proton spectrum to assess the overall folding and chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms (or a ROESY for larger peptides to avoid zero-crossing issues) to identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the three-dimensional structure.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance HSQC spectrum to aid in resonance assignment by correlating protons to their directly attached carbons.

  • Data Analysis:

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Identify sequential, medium-range, and long-range NOEs in the NOESY/ROESY spectrum.

    • Measure 3JHNHα coupling constants from the 1D 1H spectrum to obtain dihedral angle constraints.

    • Measure temperature coefficients of the amide protons by acquiring 1D 1H spectra at a series of temperatures to identify hydrogen-bonded protons.

  • Structure Calculation: Use the collected constraints (NOEs, coupling constants, hydrogen bonds) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software such as CYANA, XPLOR-NIH, or Amber.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
  • Sample Preparation: Prepare a peptide solution in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) with a concentration of approximately 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the peptide sample from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Use a cuvette with a path length of 0.1 cm.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (c × l × 10) where mdeg is the recorded ellipticity, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.

  • Secondary Structure Analysis: Analyze the shape of the CD spectrum to estimate the secondary structure content. Characteristic spectra include:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band near 200 nm.

    • Deconvolute the spectrum using algorithms like K2D2 or DichroWeb to obtain quantitative estimates of the secondary structure content.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural analysis of peptides incorporating a novel linker, and a conceptual representation of how such a linker might induce a specific peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation sp_synthesis Solid-Phase Peptide Synthesis (Fmoc/Boc Chemistry) incorporation Incorporation of Boc-piperazine-succinic acid sp_synthesis->incorporation cleavage Cleavage & Deprotection incorporation->cleavage purification RP-HPLC Purification cleavage->purification ms_confirm Mass Spectrometry Confirmation purification->ms_confirm cd_spec Circular Dichroism (Secondary Structure) ms_confirm->cd_spec nmr_spec NMR Spectroscopy (3D Structure & Dynamics) ms_confirm->nmr_spec xray_cryst X-ray Crystallography (High-Resolution Structure) ms_confirm->xray_cryst structure_elucidation Structure Elucidation cd_spec->structure_elucidation mol_model Molecular Modeling nmr_spec->mol_model nmr_spec->structure_elucidation xray_cryst->structure_elucidation mol_model->structure_elucidation comparison Comparison with Unmodified Peptides structure_elucidation->comparison

Caption: Experimental workflow for the synthesis and structural analysis of modified peptides.

logical_relationship cluster_peptide Peptide Chain cluster_linker Constrained Linker cluster_conformation Resulting Conformation n_terminus N-terminus peptide_chain1 ...-AA(i)-... c_terminus C-terminus linker Boc-Piperazine- Succinic Acid peptide_chain1->linker peptide_chain2 ...-AA(j)-... linker->peptide_chain2 turn_structure Induced β-turn or Constrained Loop linker->turn_structure

Caption: Conceptual diagram of a constrained linker inducing a specific peptide conformation.

References

Benchmarking 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid in Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a chemical compound frequently utilized as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal system to selectively degrade target proteins implicated in disease. This guide provides an objective overview of the role of this piperazine-based linker in the performance of PROTACs and outlines the experimental methodologies used to assess their efficacy. While direct comparative performance data for this specific linker is not extensively available in the public domain, this guide will draw upon established principles of PROTAC design and the known characteristics of piperazine-containing linkers to inform researchers on its potential applications and evaluation.

The Role of the Linker in PROTAC Function

A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.

The incorporation of a piperazine ring, as found in this compound, into a PROTAC linker is a strategic choice intended to confer several advantageous properties:

  • Rigidity and Conformational Control: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the piperazine moiety introduces a degree of rigidity. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.

  • Improved Solubility: The nitrogen atoms in the piperazine ring can be protonated, which can enhance the aqueous solubility of the PROTAC molecule. Improved solubility is a desirable characteristic for drug candidates, as it can positively impact their pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The piperazine scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.

Benchmarking PROTAC Performance: Key Assays and Experimental Protocols

The performance of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. The key metrics used to quantify this are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.

The following are detailed methodologies for key experiments used to benchmark the performance of PROTACs.

Western Blotting for Target Protein Degradation

This is a fundamental assay to visualize and quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Experimental Protocol:

  • Cell Culture and Treatment: Plate the chosen cell line (e.g., a cancer cell line known to express the target protein) and allow the cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate it with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. The DC50 and Dmax values can then be calculated by plotting the normalized protein levels against the PROTAC concentration.

In-Cell Target Engagement Assays

These assays are used to confirm that the PROTAC is binding to the target protein within the cellular environment.

Experimental Protocol (e.g., Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat the cells with the PROTAC at various concentrations.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures. The binding of the PROTAC to the target protein is expected to stabilize the protein, leading to a higher melting temperature.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Comparative Data Presentation

Table 1: Hypothetical Comparison of PROTACs with Different Linkers Targeting Protein X

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-AThis compound~10Data Not AvailableData Not Available
PROTAC-BPEG41550>90
PROTAC-CAlkyl Chain1212085

This table is for illustrative purposes only. The performance of a PROTAC is highly dependent on the specific target and the overall structure of the molecule.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

PROTAC_Mechanism PROTAC PROTAC (e.g., with Piperazine Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_plating Plate Cells protac_treatment Treat with PROTAC cell_plating->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection (ECL) immunoblot->detection quantification Band Quantification detection->quantification normalization Normalization to Loading Control quantification->normalization dc50_calc Calculate DC50 & Dmax normalization->dc50_calc

Caption: Experimental workflow for Western blotting.

This compound is a valuable building block for the synthesis of PROTACs, offering the potential for improved rigidity and solubility. While direct, publicly available data benchmarking its performance against other linkers in specific assays is limited, the established experimental protocols for evaluating PROTAC efficacy provide a clear framework for researchers to assess its utility. The rational design of PROTACs, including the strategic selection of the linker, is a complex, multi-parameter optimization process. The information and methodologies presented in this guide are intended to assist researchers in making informed decisions in the design and evaluation of novel protein degraders.

A Comparative Guide to Bifunctional Linkers in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, bifunctional linkers are critical components that connect a targeting moiety to a payload, profoundly influencing the efficacy, stability, and overall success of the drug conjugate.[1] This guide provides an objective comparison of prevalent linker classes used in two leading modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The information is supported by experimental data and detailed methodologies to inform rational linker selection in drug development.

Part 1: Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs, enabling precise delivery to cancer cells.[2][3] The linker connecting the antibody and the cytotoxic payload is a crucial determinant of the ADC's therapeutic index, governing its stability in circulation and the mechanism of drug release at the target site.[4][5]

Comparison of Cleavable and Non-Cleavable Linkers

The primary classification of ADC linkers is based on their payload release mechanism: cleavable or non-cleavable.[4][6]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and break down in response to specific triggers within the tumor microenvironment or inside cancer cells.[4][7] This controlled release can be initiated by enzymes, pH, or redox gradients.[8] A key advantage is the potential for a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[4][6]

  • Non-Cleavable Linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody following internalization.[6][9] This results in the release of a payload-linker-amino acid complex.[4] This approach offers greater stability in circulation, potentially minimizing off-target toxicity and offering a better safety profile.[6][10] However, the bystander effect is generally limited as the released complex is typically less permeable.[4]

G

Data Presentation: Performance of ADC Linkers

The choice of linker significantly impacts the in vitro potency and in vivo efficacy of an ADC.[8] The following table summarizes representative data for different cleavable linker types.

Linker TypeCleavage TriggerExample ADC (Payload)TargetIn Vitro Potency (IC50)In Vivo EfficacyReference
Protease-Cleavable Cathepsin BVal-Cit-PABC (MMAE)CD30+~1 ng/mLTumor regression at 1 mg/kg
pH-Sensitive Acidic pH (Endosome)Hydrazone (Doxorubicin)HER2+0.5-1.5 µg/mLModerate tumor inhibition
Glutathione-Sensitive High GSH (Cytoplasm)Disulfide (DM1)CD22+10-100 pMTumor regression at 3 mg/kg[8]
β-Galactosidase-Cleavable β-GalactosidaseN/A (MMAE)HER2+8.8 pmol/LN/A[8]

Note: IC50 values and in vivo efficacy can vary significantly based on the antibody, payload, cell line, and experimental conditions. The data presented are for comparative purposes.[8]

Part 2: Bifunctional Linkers in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[9] They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[7] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation.[11]

Comparison of Linker Composition and Length

Unlike ADC linkers, PROTAC linkers are not designed to be cleaved. Instead, their composition, length, and rigidity are optimized to facilitate the ideal orientation of the POI and E3 ligase for efficient ubiquitination.[11]

  • Alkyl Chains: These simple hydrocarbon linkers offer high conformational flexibility.[9] While synthetically accessible, their hydrophobicity can limit the aqueous solubility of the PROTAC.[9]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are frequently used to enhance hydrophilicity, solubility, and overall physicochemical properties.[9][11] The inclusion of PEG chains can improve cell permeability and favorably modulate pharmacokinetic profiles.[2]

  • Rigid Linkers: More rigid linkers can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability. However, they may not always permit the optimal orientation for ubiquitination.[9]

The choice between these motifs often requires empirical testing, as the optimal linker is highly dependent on the specific POI and E3 ligase pair.[7][12]

G POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle->PROTAC

Data Presentation: Impact of Linker on PROTAC Performance

The effectiveness of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes data illustrating the impact of linker modifications.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50DmaxReference
BRD4VHLPEG/Alkyl~12~25 nM>90%[7]
BRD4VHLPEG/Alkyl~16~5 nM>95%[7]
TBK1N/AAlkyl/Ether< 12No degradationN/A[7]
TBK1N/AAlkyl/Ether213 nM96%[7]
TBK1N/AAlkyl/Ether29292 nM76%[7]

Note: The optimal linker length and composition are highly target-dependent. The data shows that variations of just a few atoms can significantly alter degradation potency.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of bifunctional linkers.

ADC In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma, which is crucial for predicting in vivo stability.[13]

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[13] Immediately freeze samples at -80°C to stop degradation.[13]

  • Sample Processing: Thaw plasma samples and precipitate proteins using a solvent like cold acetonitrile, often containing an internal standard.[13]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[13]

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or immuno-affinity capture LC-MS.[8][14]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the plasma half-life (t1/2).[8]

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the dose- and time-dependent degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC or a vehicle control (e.g., DMSO). For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at different time points.

  • Cell Lysis: After the incubation period (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the protein of interest. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Synthesize Linker Variants (Length, Composition) A2 Conjugate to Ligands A1->A2 B1 Assess Physicochemical Properties (Solubility, Permeability) A2->B1 B2 Confirm Target Binding (SPR, ITC) B1->B2 B3 Evaluate Performance (ADC: Cytotoxicity, Stability) (PROTAC: Degradation, DC50) B2->B3 C1 Pharmacokinetics (PK) & Pharmacodynamics (PD) B3->C1 C2 Efficacy Studies in Animal Models C1->C2 C3 Toxicity Assessment C2->C3 Lead Lead Optimization C3->Lead Lead->A1 Iterative SAR Analysis

References

Safety Operating Guide

Proper Disposal of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Compound Identification and Hazard Profile

Before handling and disposal, it is essential to be familiar with the properties and hazards associated with this compound.

PropertyValue
CAS Number 288851-44-5
Molecular Formula C13H22N2O5
Molecular Weight 286.33 g/mol [1]
Appearance Solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

This data is compiled from various chemical supplier safety data sheets.

II. Immediate Safety Precautions and Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must adhere to the following safety protocols to mitigate exposure risks.

A. Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

B. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect surplus or unwanted solid this compound in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials, should be collected as hazardous waste.

  • Empty Containers: "RCRA Empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste. The rinsate from the triple rinse must be collected and disposed of as hazardous waste.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the generating laboratory or personnel.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area, away from incompatible materials.

  • Ensure the waste container is kept closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS office immediately.

  • Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated absorbent materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Disposal Process Generate Generate Waste (Unused chemical, contaminated items) Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Label Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS/Waste Vendor Store->ContactEHS Request Pickup Pickup Scheduled Waste Pickup ContactEHS->Pickup Transport Transport to Disposal Facility Pickup->Transport Dispose Final Disposal (Incineration/Landfill) Transport->Dispose

Caption: Disposal workflow for laboratory chemical waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as the manufacturer's Safety Data Sheet (SDS), before handling and disposing of any chemical.

References

Essential Safety and Operational Guide for Handling 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS No: 288851-44-5). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous and requires specific safety measures to prevent adverse health effects. The primary risks include skin, eye, and respiratory irritation.[1][2][3]

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[2][5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][6]To prevent skin contact and irritation.[1][6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[6] A face shield may be necessary if there is a risk of splashing.[6][7]To protect against eye irritation from dust or splashes.[1][4]
Skin and Body Protection A fully buttoned lab coat or a chemical-resistant gown.[6] Fully enclosed shoes are mandatory.[6]To protect skin from exposure and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6]To prevent inhalation of dust and subsequent respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures will minimize exposure and ensure safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific work area for handling the compound, ideally within a chemical fume hood.[6]

    • Ensure the fume hood is functioning correctly before commencing work.[6]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, beforehand.[6]

  • Donning PPE :

    • Put on all required PPE as detailed in Table 2.

    • Inspect gloves for any defects before use.[5]

  • Handling the Compound :

    • To minimize dust generation, carefully weigh the desired amount of the powdered compound inside the fume hood.[6]

    • Avoid creating dust when transferring the chemical.

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]

    • Unused or waste chemical should be collected in a suitable, closed container for disposal.[4][8]

  • Disposal Method :

    • Dispose of the chemical waste through a licensed disposal company.[2]

    • Do not empty into drains.[9]

    • All disposal activities must be in accordance with local, regional, and national regulations.[5]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[5][9]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1][4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1][4][9]
Ingestion Do NOT induce vomiting. Clean mouth with water. Get immediate medical attention.[9]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Caption: Workflow for handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.